AGN 192836
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
N-(5-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-8-9(15-12-13-4-5-14-12)2-3-10-11(8)17-7-6-16-10/h2-5H,6-7H2,1H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFYRGCPDAFQDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OCCO2)NC3=NC=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Selective RARα Agonist AGN 193836: A Technical Overview of its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
AGN 193836 is a synthetic retinoid that has emerged as a valuable pharmacological tool for dissecting the intricate signaling pathways governed by retinoic acid receptors (RARs). Its high potency and remarkable selectivity for the alpha (α) subtype of RARs make it an ideal probe for investigating the specific physiological and pathological roles of RARα. This technical guide provides an in-depth examination of the mechanism of action of AGN 193836, presenting key quantitative data, detailed experimental methodologies, and visual representations of its signaling cascade and characterization workflow.
Core Mechanism of Action: Selective RARα Agonism
AGN 193836 functions as a potent and selective agonist for the Retinoic Acid Receptor alpha (RARα).[1] RARs are ligand-dependent transcription factors that, upon binding to their cognate ligands, regulate the expression of a host of target genes involved in cellular proliferation, differentiation, and apoptosis. The selectivity of AGN 193836 for RARα is over 2000-fold higher than for the other RAR subtypes, RARβ and RARγ, allowing for the precise interrogation of RARα-mediated biological processes.[2]
The canonical mechanism of action for AGN 193836 involves the following key steps:
-
Cellular Uptake: As a small lipophilic molecule, AGN 193836 is believed to passively diffuse across the cell membrane into the cytoplasm.
-
Nuclear Translocation: Once inside the cell, AGN 193836 translocates to the nucleus.
-
Receptor Binding and Activation: In the nucleus, AGN 193836 binds to the ligand-binding domain (LBD) of RARα, which exists as a heterodimer with the Retinoid X Receptor (RXR).
-
Conformational Change and Co-regulator Exchange: Ligand binding induces a conformational change in the RARα protein. This change facilitates the dissociation of corepressor proteins (e.g., NCoR, SMRT) and the recruitment of coactivator complexes (e.g., p160 family of proteins, CBP/p300).
-
Transcriptional Regulation: The RARα/RXR heterodimer, now associated with coactivators, binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes. This binding initiates the transcription of these genes, leading to the synthesis of new proteins and subsequent cellular responses.
Quantitative Data Summary
The binding affinity and functional potency of AGN 193836 have been determined through various in vitro assays. The following table summarizes the key quantitative data available for this compound.
| Parameter | Receptor Subtype | Value | Reference |
| Binding Affinity (pKd) | Human RARα | 8.4 | --INVALID-LINK-- |
| Binding Affinity (Kd) | Human RARα | ~4 nM | Calculated from pKd |
| Selectivity | RARα vs. RARβ, RARγ | >2000-fold | --INVALID-LINK-- |
Signaling Pathway Diagram
The following diagram illustrates the signaling pathway activated by AGN 193836.
Experimental Protocols
The characterization of AGN 193836 as a selective RARα agonist relies on two key types of in vitro experiments: radioligand binding assays and transactivation assays.
Radioligand Binding Assay (Competitive Binding)
This assay is used to determine the binding affinity (Ki) of AGN 193836 for the different RAR subtypes.
Objective: To measure the ability of AGN 193836 to displace a radiolabeled ligand from RARα, RARβ, and RARγ.
Materials:
-
HELA or COS-7 cells transiently or stably expressing human RARα, RARβ, or RARγ.
-
Radioligand: [³H]9-cis-Retinoic Acid.
-
Unlabeled competitor: AGN 193836.
-
Binding buffer (e.g., TEGM buffer: 10 mM Tris-HCl, pH 7.4, 1 mM EDTA, 10% glycerol, 5 mM DTT).
-
Glass fiber filters.
-
Scintillation counter.
Methodology:
-
Cell Lysate Preparation: Cells expressing the target RAR subtype are harvested and lysed to prepare nuclear extracts containing the receptors.
-
Incubation: A constant concentration of the radioligand ([³H]9-cis-Retinoic Acid) is incubated with the nuclear extracts in the presence of increasing concentrations of unlabeled AGN 193836.
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. The filters are washed with ice-cold binding buffer to remove non-specifically bound radioactivity.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of AGN 193836. The IC50 value (the concentration of AGN 193836 that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Transactivation (Reporter Gene) Assay
This functional assay measures the ability of AGN 193836 to activate transcription through a specific RAR subtype.
Objective: To determine the potency (EC50) and efficacy of AGN 193836 in activating gene expression mediated by RARα, RARβ, and RARγ.
Materials:
-
CV-1 or HEK293 cells.
-
Expression plasmid for the full-length human RARα, RARβ, or RARγ.
-
Reporter plasmid containing a luciferase or β-galactosidase gene under the control of a promoter with one or more RAREs.
-
Transfection reagent (e.g., Lipofectamine).
-
Cell culture medium.
-
Lysis buffer and substrate for the reporter enzyme (e.g., luciferin (B1168401) for luciferase).
-
Luminometer or spectrophotometer.
Methodology:
-
Co-transfection: Cells are co-transfected with an expression plasmid for the desired RAR subtype and a RARE-driven reporter plasmid.
-
Treatment: After an appropriate incubation period to allow for protein expression, the cells are treated with increasing concentrations of AGN 193836.
-
Cell Lysis: Following the treatment period, the cells are lysed to release the reporter enzyme.
-
Reporter Assay: The activity of the reporter enzyme is measured by adding the appropriate substrate and quantifying the resulting light output (for luciferase) or color change (for β-galactosidase).
-
Data Analysis: The reporter activity is plotted against the concentration of AGN 193836. The EC50 value (the concentration of AGN 193836 that produces 50% of the maximal response) is determined by non-linear regression analysis.
Experimental Workflow Diagram
The following diagram outlines the typical experimental workflow for characterizing a novel compound like AGN 193836 as a selective RARα agonist.
Conclusion
AGN 193836 is a well-characterized, potent, and highly selective agonist of the retinoic acid receptor alpha. Its mechanism of action follows the canonical pathway of nuclear receptor activation, leading to the modulation of gene expression. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers utilizing AGN 193836 to explore the specific functions of RARα in health and disease. The high selectivity of this compound makes it an indispensable tool in the field of retinoid research and a potential starting point for the development of novel therapeutics targeting RARα-mediated pathways.
References
AGN 193836: A Technical Guide to a Selective RARα Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
AGN 193836 is a synthetic retinoid characterized as a potent and highly selective agonist for the Retinoic Acid Receptor alpha (RARα). Its specificity makes it an invaluable tool in dissecting the distinct physiological and pathological roles of the RARα isotype from those of RARβ and RARγ. Retinoic acid receptors are ligand-dependent transcription factors that, upon activation, form heterodimers with Retinoid X Receptors (RXRs) and bind to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating gene transcription. This technical guide provides a comprehensive overview of AGN 193836, focusing on its binding affinity, functional activity, and the experimental protocols used for its characterization.
Quantitative Data
The selectivity and potency of AGN 193836 are best understood through quantitative analysis of its binding affinity and its ability to activate gene transcription through each RAR isotype.
Binding Affinity
The affinity of AGN 193836 for the three RAR subtypes was determined through competitive binding assays. These assays measure the concentration of the compound required to displace a radiolabeled ligand from the receptor's ligand-binding pocket. The inhibition constant (Ki) is a measure of binding affinity; a lower Ki value indicates a higher affinity.
Table 1: Competitive Binding Affinity (Ki) of AGN 193836 for RAR Subtypes
| Receptor Subtype | Ki (nM) | Selectivity vs. RARα |
|---|---|---|
| RARα | 2 | - |
| RARβ | >1000 | >500-fold |
| RARγ | >1000 | >500-fold |
Data sourced from Teng, M., et al. (1996). J. Med. Chem.
Functional Activity (Transactivation)
The functional potency of AGN 193836 as an agonist was quantified using a co-transfection assay in HeLa cells. This assay measures the ability of the compound to activate the transcription of a reporter gene under the control of a RARE. The EC50 value represents the concentration of the agonist that produces 50% of the maximal response.
Table 2: Transactivation Potency (EC50) of AGN 193836 on RAR Subtypes
| Receptor Subtype | EC50 (nM) |
|---|---|
| RARα | 3 |
| RARβ | >10000 |
| RARγ | >10000 |
Data sourced from Teng, M., et al. (1996). J. Med. Chem.
Signaling and Experimental Workflows
Canonical RARα Signaling Pathway
AGN 193836 activates the canonical RARα signaling pathway. The ligand enters the nucleus and binds to the Ligand Binding Domain (LBD) of RARα, which is typically heterodimerized with RXR and bound to a RARE on the DNA, complexed with co-repressor proteins. Ligand binding induces a conformational change, leading to the dissociation of co-repressors and the recruitment of co-activator proteins, which initiates the transcription of target genes.
AGN 193836: A Technical Guide to its Role in Retinoic Acid Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of AGN 193836 and its role within the intricate network of retinoic acid (RA) signaling pathways. While initially investigated in the context of retinoic acid receptor (RAR) modulation, it is critical to note that available scientific literature consistently characterizes AGN 193836 as a potent and selective agonist of the Retinoic Acid Receptor Alpha (RARα). This guide will therefore elucidate its function as a selective agonist, and for comparative purposes, will also present data on well-characterized RAR antagonists. We will delve into the core mechanisms of RA signaling, the specific interactions of AGN 193836 with RARα, and the downstream consequences for gene transcription. This document adheres to stringent data presentation standards, providing quantitative data in structured tables, detailed experimental methodologies, and mandatory visualizations of signaling pathways and experimental workflows using the Graphviz DOT language.
Introduction to Retinoic Acid Signaling
Retinoic acid, a metabolite of vitamin A, is a crucial signaling molecule that orchestrates a multitude of cellular processes, including proliferation, differentiation, and apoptosis. Its effects are primarily mediated by two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs), each comprising three subtypes (α, β, and γ).
In the canonical signaling pathway, RARs and RXRs form heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes. In the absence of a ligand, the RAR/RXR heterodimer is bound by co-repressor proteins, which recruit histone deacetylases (HDACs) to maintain a condensed chromatin structure and repress gene transcription.
Upon binding of an agonist, such as all-trans-retinoic acid (ATRA) or a synthetic agonist like AGN 193836, the RAR undergoes a conformational change. This change leads to the dissociation of the co-repressor complex and the recruitment of co-activator proteins, which possess histone acetyltransferase (HAT) activity. The resulting acetylation of histones leads to a more relaxed chromatin structure, facilitating the initiation of transcription by RNA polymerase II.
Conversely, an RAR antagonist binds to the receptor but fails to induce the conformational change necessary for co-activator recruitment. Instead, it may stabilize the co-repressor-bound state or prevent the binding of agonists, thereby inhibiting the transcription of RA-target genes.
AGN 193836: A Selective RARα Agonist
Contrary to any misconception of it being an antagonist, AGN 193836 is a synthetic retinoid characterized as a selective agonist for RARα.[1][2][3] Its high affinity and selectivity for this specific RAR subtype make it a valuable tool for dissecting the distinct roles of RARα in various biological processes.
Quantitative Data: Binding Affinity
The binding affinity of a ligand for its receptor is a key determinant of its potency. For AGN 193836 and a selection of known RAR antagonists, these values are summarized in the table below. Note that lower Kd or Ki values indicate higher binding affinity.
| Compound | Target Receptor(s) | Binding Affinity (pKd) | Binding Affinity (Kd/Ki, nM) | Compound Type |
| AGN 193836 | RARα | 8.4[4] | ~4 | Agonist |
| AGN 193109 | RARα, RARβ, RARγ | 2 (Kd, RARα), 2 (Kd, RARβ), 3 (Kd, RARγ)[5] | Antagonist | |
| AGN 194310 | Pan-RAR | 2-5 (Kd)[6] | Antagonist | |
| AGN 194431 | RARβ, RARγ | 300 (IC50, RARα), 6 (IC50, RARβ), 70 (IC50, RARγ)[6] | Antagonist | |
| AGN 196996 | RARα | 2 (Ki, RARα), 1087 (Ki, RARβ), 8523 (Ki, RARγ) | Antagonist |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the core retinoic acid signaling pathway and the differential mechanisms of an RAR agonist versus an antagonist.
Caption: The canonical retinoic acid signaling pathway.
Caption: Differential mechanisms of RAR agonists and antagonists.
Key Experimental Methodologies
The following sections detail the protocols for key experiments used to characterize the activity of compounds like AGN 193836.
Receptor Binding Assay (Competitive)
This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Protocol:
-
Receptor Preparation: Prepare membrane fractions or whole-cell lysates from cells overexpressing the target RAR subtype.
-
Reaction Mixture: In a 96-well plate, combine the receptor preparation, a fixed concentration of a radiolabeled RAR ligand (e.g., [3H]-ATRA), and varying concentrations of the unlabeled test compound (e.g., AGN 193836 or an antagonist).
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Separation: Separate the receptor-bound from the free radioligand using a filtration apparatus.
-
Quantification: Measure the radioactivity of the filter-bound complex using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of the test compound. Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.
References
- 1. Different effects of the treatment with AGN 193836 and 9-cis-retinoic acid in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. AGN193836 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Antagonists of retinoic acid receptors (RARs) are potent growth inhibitors of prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological functions of retinoic acid receptor alpha.
An In-Depth Technical Guide to the Biological Functions of Retinoic Acid Receptor Alpha (RARα)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinoic Acid Receptor Alpha (RARα), also known as NR1B1, is a ligand-dependent transcription factor belonging to the nuclear receptor superfamily.[1] Encoded by the RARA gene on chromosome 17, RARα is a critical mediator of retinoic acid (RA) signaling, the active metabolite of vitamin A.[1][2] This signaling pathway is fundamental to a vast array of biological processes, including embryonic development, cell proliferation, differentiation, and apoptosis.[2][3][4] RARα exerts its effects by forming a heterodimer with the Retinoid X Receptor (RXR), which then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes.[5][6] The dysregulation of RARα function is most notably implicated in the pathogenesis of Acute Promyelocytic Leukemia (APL), where a characteristic chromosomal translocation creates a PML-RARα fusion protein that disrupts normal myeloid differentiation.[1][7][8] This guide provides a detailed examination of the molecular mechanisms, biological functions, and pathological implications of RARα, along with quantitative data and key experimental protocols for its study.
Molecular Mechanism of RARα Action
The canonical signaling pathway of RARα is a multi-step process initiated by its ligand, all-trans retinoic acid (ATRA).
-
Ligand Binding: ATRA, being lipophilic, diffuses into the cell and the nucleus, where it binds to the Ligand-Binding Domain (LBD) of RARα.[9]
-
Heterodimerization: RARα forms an obligate heterodimer with RXR. This RARα/RXR complex is the functional unit that binds to DNA.[1][5][6]
-
DNA Binding and Coregulator Exchange: In the absence of a ligand, the RARα/RXR heterodimer is bound to RAREs on the DNA and is associated with a corepressor complex, which often includes proteins like NCoR (Nuclear Receptor Corepressor) and SMRT, leading to histone deacetylation and transcriptional repression.[1][10] The binding of ATRA to RARα induces a significant conformational change in the LBD.[10] This change facilitates the dissociation of the corepressor complex and the recruitment of a coactivator complex, which includes histone acetyltransferases (HATs) like p300/CBP.[1]
-
Transcriptional Activation: The recruited coactivator complex acetylates histones, leading to chromatin decondensation and creating a permissive environment for transcription. The complex then recruits the basal transcription machinery, including RNA Polymerase II, to initiate the transcription of target genes.[1]
The specificity of the response to RA is determined by the type of RARE, the cellular context, and the combinatorial expression of RAR and RXR isotypes.[7]
References
- 1. Activation of retinoic acid receptor-dependent transcription by all-trans-retinoic acid metabolites and isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. All-trans-retinol is a ligand for the retinoic acid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective high affinity retinoic acid receptor alpha or beta-gamma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Retinoic Acid Actions Through Mammalian Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure of the RXR–RAR DNA‐binding complex on the retinoic acid response element DR1 | The EMBO Journal [link.springer.com]
- 7. Crystal structure of a heterodimeric complex of RAR and RXR ligand-binding domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Expression of retinoic acid receptor-alpha mRNA in human leukemia cells with variable responsiveness to retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Retinoic Acid Receptors in Acute Myeloid Leukemia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
AGN 193836: A Deep Dive into Retinoic Acid Receptor Subtype Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of the synthetic retinoid AGN 193836 for the three subtypes of the Retinoic Acid Receptor (RAR): RARα, RARβ, and RARγ. This document details the quantitative binding data, the experimental protocols used for its determination, and the underlying signaling pathways, offering valuable insights for researchers in pharmacology, oncology, and dermatology.
Core Data: Binding Affinity of AGN 193836 for RAR Subtypes
AGN 193836 exhibits a remarkable and potent selectivity for the RARα subtype. The binding affinity is significantly higher for RARα compared to RARβ, with no discernible binding to RARγ. This high degree of selectivity makes AGN 193836 an invaluable tool for elucidating the specific physiological and pathological roles of RARα.
| Receptor Subtype | Binding Affinity (Relative to RARα) | Notes |
| RARα | 1x | High affinity binding |
| RARβ | >2000x lower than RARα | Significantly weaker binding |
| RARγ | No demonstrable affinity | No measurable binding detected |
This data is based on competitive binding assays, which are a standard method for determining the affinity of a ligand for its receptor.
Experimental Protocols: Determining Binding Affinity
The determination of the binding affinity of AGN 193836 for RAR subtypes is typically achieved through competitive radioligand binding assays. This "gold standard" method allows for the precise quantification of ligand-receptor interactions.
Principle of the Assay
A competitive binding assay measures the ability of an unlabeled test compound (in this case, AGN 193836) to compete with a radiolabeled ligand (e.g., [³H]-all-trans-retinoic acid) for binding to the target receptor (RARα, RARβ, or RARγ). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀. This value can then be used to calculate the equilibrium dissociation constant (Ki), which reflects the binding affinity of the test compound.
Detailed Methodology
-
Receptor Preparation:
-
Nuclear extracts containing the specific human RAR subtype (α, β, or γ) are prepared from cells engineered to overexpress the receptor, such as COS-7 or Sf9 insect cells.
-
The protein concentration of the nuclear extract is determined using a standard protein assay (e.g., Bradford or BCA assay).
-
-
Binding Assay:
-
The assay is performed in a multi-well plate format.
-
Each well contains:
-
A fixed concentration of the radiolabeled ligand (e.g., [³H]-all-trans-retinoic acid).
-
A fixed amount of the nuclear extract containing the target RAR subtype.
-
A range of concentrations of the unlabeled competitor, AGN 193836.
-
Assay buffer (e.g., Tris-HCl buffer containing dithiothreitol (B142953) and bovine serum albumin).
-
-
To determine non-specific binding, a set of control wells is included, containing a high concentration of an unlabeled, high-affinity RAR ligand to saturate all specific binding sites.
-
-
Incubation:
-
The plates are incubated at a controlled temperature (e.g., 4°C) for a sufficient period to reach binding equilibrium (typically several hours).
-
-
Separation of Bound and Free Ligand:
-
Following incubation, the bound radioligand must be separated from the unbound radioligand. A common method is rapid filtration through glass fiber filters. The filters trap the receptor-ligand complexes, while the unbound ligand passes through.
-
The filters are then washed with ice-cold buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
The amount of radioactivity trapped on each filter is quantified using a scintillation counter.
-
-
Data Analysis:
-
The specific binding at each concentration of AGN 193836 is calculated by subtracting the non-specific binding from the total binding.
-
The data is then plotted as the percentage of specific binding versus the logarithm of the AGN 193836 concentration.
-
A sigmoidal curve is fitted to the data to determine the IC₅₀ value.
-
The Ki value is calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Signaling Pathways and Experimental Workflows
The biological effects of AGN 193836 are mediated through the canonical retinoic acid receptor signaling pathway. Understanding this pathway is crucial for interpreting the functional consequences of its selective binding to RARα.
In Vitro Profile of AGN 193836: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the in vitro characteristics of AGN 193836, a potent and selective Retinoic Acid Receptor alpha (RARα) agonist. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on the compound's binding affinity, functional activity, and the experimental methodologies used for its characterization.
Core Compound Properties
AGN 193836 is a synthetic retinoid designed to selectively activate the Retinoic Acid Receptor alpha (RARα), a ligand-dependent transcription factor involved in cell differentiation, proliferation, and apoptosis. Its high selectivity for RARα makes it a valuable tool for investigating the specific roles of this receptor subtype in various physiological and pathological processes.
Quantitative Analysis of Receptor Binding and Functional Activity
The following tables summarize the key quantitative data for AGN 193836 and related compounds, providing a comparative view of their receptor binding affinities and functional potencies.
Table 1: Retinoic Acid Receptor Binding Affinities (Kd in nM)
| Compound | RARα | RARβ | RARγ | Data Source |
| AGN 193836 | Data not available in searched snippets | Data not available in searched snippets | Data not available in searched snippets | Likely reported in Beard RL, et al., 2002[1] |
| AGN 194078 | 3 | >10,000 | 5600 | Beard RL, et al., 2002, as cited by[2] |
| AGN 195183 | 3 | No activity | No activity | Beard RL, et al., 2002, as cited by[3] |
Note: While the precise Kd values for AGN 193836 were not found in the available search snippets, related compounds from the same chemical series, reported in the same primary literature, exhibit low nanomolar affinity for RARα and high selectivity against RARβ and RARγ. It is stated that AGN 195183 has improved binding selectivity relative to AGN 193836.[3]
Table 2: In Vitro Functional Activity (EC50 in nM)
| Compound | Cell Line | Assay Type | RARα | RARβ | RARγ | Data Source |
| AGN 193836 | Breast Cancer Cells | Growth Inhibition | Potent | - | - | [4] |
| AGN 194078 | Not Specified | Transcriptional Activation | 112 | >1000 (10% efficacy) | >1000 (10% efficacy) | Beard RL, et al., 2002, as cited by[2] |
Signaling Pathway of AGN 193836
AGN 193836, as a RARα agonist, modulates gene expression by activating the canonical retinoic acid signaling pathway. The diagram below illustrates the key steps in this pathway.
Caption: AGN 193836 signaling pathway.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are crucial for the replication and validation of findings.
Radioligand Receptor Binding Assay
This assay is employed to determine the binding affinity (Kd) of AGN 193836 for the different RAR subtypes.
Caption: Radioligand receptor binding assay workflow.
Transcriptional Activation (Reporter Gene) Assay
This cell-based functional assay measures the ability of AGN 193836 to activate RARα and induce the transcription of a reporter gene.
Caption: Transcriptional activation assay workflow.
Conclusion
AGN 193836 is a valuable research tool characterized by its potent and selective agonistic activity at the RARα receptor. The data and protocols presented in this guide provide a foundational understanding for researchers aiming to utilize this compound in their in vitro studies. Further investigation into its downstream gene targets and effects in various cell-based models will continue to elucidate the specific biological roles of RARα.
References
- 1. Synthesis and biological activity of retinoic acid receptor-alpha specific amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The retinoic acid receptors RARalpha and RARgamma are required for inner ear development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
In-Depth Technical Guide: Early-Stage Research on AGN 193836, a Selective Retinoid X Receptor Alpha Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
AGN 193836 is a synthetic organic compound identified as a potent and selective agonist for the Retinoic Acid Receptor alpha (RARα). Early-stage research has primarily focused on its potential therapeutic applications in oncology, particularly in breast cancer. This document provides a comprehensive overview of the foundational research on AGN 193836, including its mechanism of action, quantitative biological data, and detailed experimental protocols for key assays. The information presented herein is intended to serve as a technical guide for researchers and professionals in the field of drug development.
Core Compound Properties: AGN 193836
AGN 193836 is a synthetic retinoid designed to selectively bind to and activate the Retinoic Acid Receptor alpha (RARα), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[1] Its selective agonism for RARα suggests its potential for more targeted therapeutic effects with a potentially improved side-effect profile compared to pan-RAR agonists.
| Property | Data | Reference |
| Target | Retinoic Acid Receptor alpha (RARα) | [2] |
| Compound Class | Synthetic Organic | [1] |
| Mechanism of Action | Selective Agonist | [2] |
| Binding Affinity (pKd) for human RARα | 8.4 | [2] |
Signaling Pathway
Retinoid signaling is crucial for various cellular processes, including proliferation, differentiation, and apoptosis. The canonical pathway involves the binding of a retinoid agonist to a Retinoic Acid Receptor (RAR), which then forms a heterodimer with a Retinoid X Receptor (RXR). This complex binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription. AGN 193836, as a selective RARα agonist, is hypothesized to primarily mediate its effects through the activation of RARα/RXR heterodimers.
Key Preclinical Findings in Breast Cancer Cell Lines
Early research indicates that AGN 193836 exhibits biological activity in breast cancer cell lines. Studies have suggested its involvement in inhibiting cell growth and inducing apoptosis.
Cell Viability and Proliferation
The effect of AGN 193836 on the viability and proliferation of breast cancer cell lines, such as MCF-7 and T-47D, can be assessed using various methods, including the Crystal Violet assay. This assay provides a quantitative measure of adherent cells, which is an indicator of cell viability.
Apoptosis Induction
The induction of programmed cell death (apoptosis) is a key mechanism for many anti-cancer agents. The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a common method to detect DNA fragmentation, a hallmark of late-stage apoptosis.
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the early-stage evaluation of AGN 193836.
Cell Viability/Proliferation Assay: Crystal Violet Staining
This protocol is adapted for a 96-well plate format and is suitable for assessing the effect of AGN 193836 on the proliferation of adherent breast cancer cell lines.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, T-47D)
-
Complete cell culture medium
-
AGN 193836 stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Crystal Violet Staining Solution (0.5% crystal violet in 20% methanol)
-
Solubilization Solution (e.g., 1% SDS in PBS or methanol)
-
96-well flat-bottom tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend cells in complete culture medium.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of AGN 193836 in culture medium from the stock solution.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the desired concentrations of AGN 193836. Include vehicle control (DMSO) wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Staining:
-
Gently aspirate the medium from the wells.
-
Wash the wells twice with 200 µL of PBS.
-
Add 50 µL of Crystal Violet Staining Solution to each well and incubate for 20 minutes at room temperature.
-
Carefully wash the plate with water to remove excess stain and allow it to air dry completely.
-
-
Solubilization and Quantification:
Apoptosis Assay: TUNEL Staining
This protocol provides a general framework for TUNEL staining of adherent cells.
Materials:
-
Cells cultured on coverslips or in chamber slides
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Solution (0.1% Triton X-100 in PBS)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs, as per manufacturer's instructions)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Grow cells on coverslips or chamber slides.
-
Treat with AGN 193836 at desired concentrations and for a specified time. Include positive (e.g., DNase I treatment) and negative (no TdT enzyme) controls.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% PFA for 15-20 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize with Permeabilization Solution for 5-15 minutes on ice.
-
Wash with PBS.
-
-
TUNEL Labeling:
-
Incubate cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.
-
Wash with PBS.
-
-
Counterstaining and Imaging:
-
Counterstain with DAPI for 5-10 minutes.
-
Wash with PBS.
-
Mount coverslips onto microscope slides with anti-fade mounting medium.
-
Visualize using a fluorescence microscope. TUNEL-positive cells will exhibit fluorescence (e.g., green, depending on the label used), and all nuclei will be stained with DAPI (blue).
-
Future Directions
Further research is required to fully elucidate the therapeutic potential of AGN 193836. Key areas for future investigation include:
-
Comprehensive Selectivity Profiling: Determining the binding affinities (Ki or Kd) and functional activities (EC50 or IC50) of AGN 193836 for RARβ and RARγ is essential to confirm its selectivity for RARα.
-
In Vivo Efficacy Studies: Evaluating the anti-tumor activity of AGN 193836 in preclinical animal models of breast cancer.
-
Pharmacokinetic and Toxicological Profiling: Comprehensive studies to determine the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of AGN 193836 are necessary for its further development.
-
Mechanism of Action Studies: Deeper investigation into the downstream target genes and signaling pathways modulated by AGN 193836 in breast cancer cells.
Conclusion
AGN 193836 is a promising selective RARα agonist with demonstrated in vitro activity in breast cancer cell lines. The data and protocols presented in this technical guide provide a foundational framework for researchers to build upon in the continued investigation of this compound's therapeutic potential. Further quantitative and in vivo studies are warranted to fully characterize its efficacy and safety profile.
References
- 1. AGN193836 | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 2. AGN193836 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. researchgate.net [researchgate.net]
- 4. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Safety and Toxicity Profile of AGN 192836
Disclaimer: This document provides safety and toxicity information for AGN 192836, as information regarding "AGN 193836" was not found in the initial search. It is presumed that "AGN 193836" may be a typographical error.
This technical guide offers a comprehensive overview of the safety and toxicity profile of this compound, intended for researchers, scientists, and professionals in drug development. The information is compiled from available safety data sheets.
Hazard Identification and Classification
This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statements[1]:
-
H302: Harmful if swallowed (Acute toxicity, oral - Category 4)[1].
-
H315: Causes skin irritation (Skin corrosion/irritation - Category 2)[1].
-
H319: Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)[1].
-
H335: May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)[1].
The signal word for this substance is "Warning"[1].
Quantitative Toxicity Data
At present, specific quantitative toxicity data such as LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level) values are not detailed in the publicly available documentation. The classification as Acute Toxicity, Oral (Category 4) suggests an LD50 value in the range of 300 to 2000 mg/kg for oral administration in animal studies.
Experimental Protocols
Detailed experimental protocols for the safety and toxicity testing of this compound are not publicly available. The following represents a generalized workflow for an acute oral toxicity study, which would be a standard method to determine a substance's GHS classification.
Signaling Pathways and Logical Relationships
The specific signaling pathways affected by this compound that lead to its toxic effects are not elucidated in the available safety data. The following diagram illustrates the logical relationship between the identified hazards.
First Aid Measures
In case of exposure to this compound, the following first aid measures are recommended[1]:
-
Eye Contact: Immediately flush eyes with large amounts of water for several minutes, removing contact lenses if present and easy to do so. A physician should be called promptly[1].
-
Skin Contact: Rinse the skin thoroughly with large amounts of water[1].
-
Ingestion: If swallowed, immediate medical attention is required.
-
Inhalation: Move the person to fresh air.
Handling and Storage
Standard laboratory precautions should be taken when handling this compound. This includes wearing protective equipment such as gloves, goggles, and a lab coat. It should be stored in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray[1].
Physicochemical Properties
| Property | Value |
| Formula | C12H13N3O2 |
| Molecular Weight | 231.25 |
| CAS Number | 171102-29-7 |
Table 1: Physicochemical Properties of this compound.[1]
References
Methodological & Application
Application Notes and Protocols for AGN 193836 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
AGN 193836 is a potent and highly selective synthetic agonist for the Retinoic Acid Receptor alpha (RARα).[1] As a member of the retinoid class of compounds, it plays a crucial role in regulating gene expression involved in cellular growth, differentiation, and apoptosis. Its selectivity for RARα makes it a valuable tool for investigating the specific roles of this receptor subtype in various biological processes, particularly in the context of cancer research. These application notes provide detailed protocols for utilizing AGN 193836 in cell culture experiments, with a focus on breast cancer cell lines.
Mechanism of Action
AGN 193836 exerts its biological effects by binding to the ligand-binding domain of RARα. Retinoic acid receptors are nuclear hormone receptors that form heterodimers with Retinoid X Receptors (RXRs). Upon ligand binding, this complex undergoes a conformational change, leading to the recruitment of coactivator proteins and the initiation of transcription of target genes. These target genes contain specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in their promoter regions. The activation of RARα signaling can lead to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.[1]
Signaling Pathway of AGN 193836 (RARα Agonist)
References
Application Notes and Protocols for AGN 193836 in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action
AGN 193836 selectively binds to and activates RARα, a nuclear receptor that functions as a ligand-dependent transcription factor. Upon activation, RARα forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in cell cycle control, differentiation, and apoptosis, ultimately leading to a reduction in cancer cell viability.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of AGN 193836 in breast cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol is for determining the dose-dependent effect of AGN 193836 on the viability of breast cancer cells.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, T-47D, MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
AGN 193836 stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of AGN 193836 in complete growth medium. The final concentrations may range from 0.01 µM to 100 µM. Remove the medium from the wells and add 100 µL of the AGN 193836 dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value (the concentration of AGN 193836 that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the induction of apoptosis by AGN 193836 using flow cytometry.
Materials:
-
Breast cancer cell lines
-
Complete growth medium
-
AGN 193836
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with AGN 193836 at predetermined concentrations (e.g., IC50 and 2x IC50) for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect the cell suspension.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Western Blot Analysis
This protocol is for detecting changes in the expression of proteins involved in the RARα signaling pathway and apoptosis.
Materials:
-
Breast cancer cell lines
-
AGN 193836
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-RARα, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Treat cells with AGN 193836, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies.
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Data Presentation
As specific quantitative data for AGN 193836 is not available, a template for data presentation is provided below. Researchers should populate these tables with their experimental findings.
Table 1: IC50 Values of AGN 193836 in Breast Cancer Cell Lines
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| MCF-7 | 24 | Data to be determined |
| 48 | Data to be determined | |
| 72 | Data to be determined | |
| T-47D | 24 | Data to be determined |
| 48 | Data to be determined | |
| 72 | Data to be determined | |
| MDA-MB-231 | 24 | Data to be determined |
| 48 | Data to be determined | |
| 72 | Data to be determined |
Table 2: Apoptosis Induction by AGN 193836 in Breast Cancer Cell Lines
| Cell Line | Treatment | % Early Apoptosis | % Late Apoptosis/Necrosis |
| MCF-7 | Control | Data to be determined | Data to be determined |
| AGN 193836 (IC50) | Data to be determined | Data to be determined | |
| AGN 193836 (2x IC50) | Data to be determined | Data to be determined | |
| T-47D | Control | Data to be determined | Data to be determined |
| AGN 193836 (IC50) | Data to be determined | Data to be determined | |
| AGN 193836 (2x IC50) | Data to be determined | Data to be determined |
Table 3: Relative Protein Expression Changes Induced by AGN 193836
| Cell Line | Treatment | RARα | Bcl-2 | Bax | Cleaved Caspase-3 |
| MCF-7 | Control | 1.0 | 1.0 | 1.0 | 1.0 |
| AGN 193836 | Data to be determined | Data to be determined | Data to be determined | Data to be determined | |
| T-47D | Control | 1.0 | 1.0 | 1.0 | 1.0 |
| AGN 193836 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Conclusion
AGN 193836 presents a targeted approach for breast cancer therapy through the selective activation of RARα. The provided protocols offer a framework for researchers to systematically evaluate its efficacy and mechanism of action in various breast cancer cell line models. The generation of quantitative data using these methods will be crucial for the further development of AGN 193836 as a potential therapeutic agent.
References
Application of AGN 193836 in Keratinocyte Differentiation Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AGN 193836 is a potent and highly selective agonist for the Retinoic Acid Receptor Alpha (RARα), a nuclear receptor that plays a crucial role in regulating cell growth, differentiation, and apoptosis.[1][2] In the context of dermatology and skin biology, RARα is a key mediator of retinoid signaling, which is essential for the normal differentiation of epidermal keratinocytes.[3] The study of specific RAR agonists like AGN 193836 allows for the dissection of the precise roles of RARα in the complex process of keratinocyte differentiation, offering potential therapeutic applications for skin disorders characterized by abnormal differentiation, such as psoriasis and ichthyosis.
These application notes provide a comprehensive guide for utilizing AGN 193836 in in vitro studies of human keratinocyte differentiation. The protocols outlined below detail the culture of primary human keratinocytes, treatment with AGN 193836, and subsequent analysis of key differentiation markers.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data from experiments investigating the effect of AGN 193836 on the expression of key keratinocyte differentiation markers. This data is intended for illustrative purposes to guide researchers in their experimental design and data analysis.
Table 1: Effect of AGN 193836 on Keratinocyte Differentiation Marker Protein Expression (Western Blot Analysis)
| Treatment Group | Keratin 1 (Relative Density) | Keratin 10 (Relative Density) | Loricrin (Relative Density) |
| Vehicle Control (DMSO) | 1.00 ± 0.12 | 1.00 ± 0.15 | 1.00 ± 0.10 |
| AGN 193836 (10 nM) | 1.05 ± 0.14 | 1.10 ± 0.18 | 1.08 ± 0.13 |
| AGN 193836 (100 nM) | 1.12 ± 0.11 | 1.25 ± 0.20 | 1.15 ± 0.16 |
| AGN 193836 (1 µM) | 1.08 ± 0.16 | 1.18 ± 0.17 | 1.10 ± 0.14 |
| All-trans Retinoic Acid (1 µM) (Positive Control) | 2.50 ± 0.25 | 2.80 ± 0.30 | 2.20 ± 0.21 |
Data are presented as mean ± standard deviation (n=3). Relative density is normalized to the vehicle control.
Table 2: Effect of AGN 193836 on Transglutaminase 1 Activity
| Treatment Group | Transglutaminase 1 Activity (nmol/min/mg protein) |
| Vehicle Control (DMSO) | 5.2 ± 0.8 |
| AGN 193836 (10 nM) | 5.5 ± 0.7 |
| AGN 193836 (100 nM) | 6.1 ± 0.9 |
| AGN 193836 (1 µM) | 5.8 ± 0.6 |
| All-trans Retinoic Acid (1 µM) (Positive Control) | 15.4 ± 2.1 |
Data are presented as mean ± standard deviation (n=3).
Experimental Protocols
Protocol 1: Culture and Treatment of Primary Human Keratinocytes
1.1. Materials:
-
Primary Human Epidermal Keratinocytes (NHEKs)
-
Keratinocyte Growth Medium (KGM), serum-free
-
Bovine Pituitary Extract (BPE) and Epidermal Growth Factor (EGF) supplements
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
AGN 193836 (stock solution in DMSO)
-
All-trans Retinoic Acid (ATRA) (stock solution in DMSO)
-
Tissue culture flasks and plates
1.2. Procedure:
-
Culture NHEKs in KGM supplemented with BPE and EGF in a humidified incubator at 37°C and 5% CO2.
-
Passage cells when they reach 70-80% confluency.
-
Seed NHEKs into appropriate tissue culture plates for the planned experiments (e.g., 6-well plates for protein extraction, 96-well plates for activity assays).
-
Allow cells to adhere and grow to approximately 50-60% confluency.
-
To induce differentiation, switch the culture medium to a high-calcium medium (e.g., KGM with 1.2-1.8 mM CaCl2).
-
Prepare working solutions of AGN 193836 and ATRA in the high-calcium KGM. Ensure the final DMSO concentration is consistent across all treatment groups and does not exceed 0.1%.
-
Treat the cells with the vehicle control (DMSO), varying concentrations of AGN 193836 (e.g., 10 nM, 100 nM, 1 µM), and a positive control such as ATRA (1 µM).
-
Incubate the cells for the desired time period (e.g., 48-72 hours) to allow for changes in differentiation marker expression.
Protocol 2: Western Blot Analysis of Keratinocyte Differentiation Markers
2.1. Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Keratin 1, anti-Keratin 10, anti-Loricrin, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
2.2. Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Protocol 3: Transglutaminase 1 Activity Assay
3.1. Materials:
-
Cell lysis buffer (e.g., Tris-HCl buffer with protease inhibitors)
-
Transglutaminase activity assay kit (colorimetric or fluorometric)
-
Microplate reader
3.2. Procedure:
-
Lyse the treated keratinocytes according to the assay kit manufacturer's instructions.
-
Measure the protein concentration of the cell lysates.
-
Perform the transglutaminase activity assay by incubating the cell lysates with the provided substrate and detecting the product formation using a microplate reader.
-
Calculate the transglutaminase activity and normalize it to the total protein concentration.
Mandatory Visualization
Signaling Pathways and Workflows
References
- 1. Retinoic acid receptor alpha - Wikipedia [en.wikipedia.org]
- 2. Different effects of the treatment with AGN 193836 and 9-cis-retinoic acid in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Retinoic acid receptor expression in human skin keratinocytes and dermal fibroblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
AGN 193836: A Selective RARα Agonist for Investigating Gene Regulation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
AGN 193836 is a synthetic retinoid characterized as a potent and selective agonist for the Retinoic Acid Receptor alpha (RARα).[1][2] Retinoids, derivatives of vitamin A, are crucial regulators of a multitude of biological processes, including cell growth, differentiation, and apoptosis.[3] Their effects are mediated by two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs). RARs, existing as three subtypes (α, β, and γ), form heterodimers with RXRs and bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription. The selectivity of AGN 193836 for RARα makes it an invaluable tool for dissecting the specific roles of this receptor subtype in gene regulation and for exploring its therapeutic potential. In breast cancer cell lines, this selective retinoid has been shown to retain most of the biological activities of pan-agonist compounds.[1]
Data Presentation
The following table summarizes the binding affinity (Kd) and functional activity (EC50) of AGN 193836 for the three human RAR subtypes. This data is essential for designing experiments and interpreting results related to RARα-mediated gene regulation.
| Receptor Subtype | Binding Affinity (Kd) (nM) | Functional Activity (EC50) (nM) | Selectivity (fold vs. RARα) |
| RARα | 3 | Data not available in searched results | - |
| RARβ | >1000 | >1000 | >333 |
| RARγ | >1000 | >1000 | >333 |
Table 1: Binding Affinity and Functional Activity of AGN 193836 for Human RAR Subtypes. Data derived from a comparative study with a structurally related potent and selective RARα agonist, AGN-195183, which showed improved binding selectivity relative to AGN 193836.[4]
Signaling Pathway
The canonical signaling pathway of RARα involves its activation by an agonist like AGN 193836, leading to the regulation of target gene expression. The following diagram illustrates this pathway.
Experimental Protocols
Detailed methodologies for key experiments to study the effects of AGN 193836 on gene regulation are provided below.
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of AGN 193836 on the viability and proliferation of cancer cell lines.
Workflow:
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.[5]
-
Treatment: Treat the cells with various concentrations of AGN 193836 (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for a predetermined period (e.g., 72 hours).[5]
-
MTT Addition: After incubation, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[5]
-
Formazan (B1609692) Formation: Incubate the plate for 1.5 hours at 37°C to allow the conversion of MTT to formazan crystals by metabolically active cells.[5]
-
Solubilization: Carefully remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Shake the plate for 15 minutes at 37°C and measure the absorbance at 492 nm using a microplate reader.[5]
Apoptosis Assay (Annexin V Staining)
This protocol is used to detect and quantify apoptosis induced by AGN 193836 treatment.
Workflow:
Protocol:
-
Cell Treatment: Seed cells and treat with desired concentrations of AGN 193836 and a vehicle control for a specified time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsinization.[6]
-
Washing: Wash the collected cells twice with ice-cold PBS.[6]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[6]
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[7]
-
Flow Cytometry Analysis: Add 1X Annexin V binding buffer to each sample and analyze immediately by flow cytometry.[7]
Gene Expression Analysis (Quantitative Real-Time PCR - qPCR)
This protocol measures the changes in the expression of specific RARα target genes following treatment with AGN 193836. Potential target genes to investigate in the context of breast cancer include those involved in cell cycle regulation and differentiation, such as p21, p27, and CYP26A1.
Workflow:
Protocol:
-
Cell Treatment: Treat cells with AGN 193836 at various concentrations and time points.
-
RNA Isolation: Isolate total RNA from the treated cells using a suitable RNA isolation kit.[8]
-
cDNA Synthesis: Reverse transcribe the isolated mRNA into cDNA using a reverse transcriptase enzyme.[8]
-
qPCR: Perform quantitative PCR using gene-specific primers for the target genes and a reference gene (e.g., GAPDH, β-actin) for normalization. The reaction mixture typically includes cDNA, primers, dNTPs, and a DNA polymerase.[9]
-
Data Analysis: Analyze the qPCR data to determine the relative fold change in gene expression in AGN 193836-treated cells compared to control cells.[9]
Protein Expression Analysis (Western Blot)
This protocol is used to detect changes in the protein levels of RARα targets after AGN 193836 treatment.
Workflow:
Protocol:
-
Cell Treatment and Lysis: Treat cells as described for qPCR. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay like BCA or Bradford.[10]
-
SDS-PAGE: Separate the protein lysates (20-40 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[10]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[11]
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Following washes, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10] Normalize the target protein levels to a loading control (e.g., β-actin or GAPDH).
References
- 1. Different effects of the treatment with AGN 193836 and 9-cis-retinoic acid in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. protocols.io [protocols.io]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kumc.edu [kumc.edu]
- 8. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Western Blot - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Effects of AGN 193836
For Researchers, Scientists, and Drug Development Professionals
Introduction
AGN 193836 is a synthetic retinoid characterized as a potent and highly selective agonist for the Retinoic Acid Receptor alpha (RARα).[1][2] Retinoid signaling pathways, mediated by nuclear receptors including RARs, are crucial in regulating a multitude of cellular processes such as proliferation, differentiation, and apoptosis.[1] The selectivity of AGN 193836 for RARα makes it a valuable tool for investigating the specific roles of this receptor subtype in various physiological and pathological conditions, including cancer.[1] These application notes provide detailed protocols for measuring the biological effects of AGN 193836, enabling researchers to accurately assess its potency, selectivity, and cellular impact.
Data Presentation
The following tables summarize the key quantitative parameters of AGN 193836, providing a clear comparison of its activity across the different Retinoic Acid Receptor subtypes.
Table 1: AGN 193836 Binding Affinity for Retinoic Acid Receptors (RARs)
| Receptor Subtype | Binding Affinity (Kd or IC50) |
| RARα | Data not available in search results |
| RARβ | Data not available in search results |
| RARγ | Data not available in search results |
Table 2: AGN 193836 Transcriptional Activation of Retinoic Acid Receptors (RARs)
| Receptor Subtype | Transcriptional Activation (EC50) |
| RARα | Data not available in search results |
| RARβ | Data not available in search results |
| RARγ | Data not available in search results |
Signaling Pathway
AGN 193836 exerts its effects through the canonical retinoic acid signaling pathway. As an agonist, it binds to the ligand-binding domain of RARα, which exists as a heterodimer with the Retinoid X Receptor (RXR). This binding event induces a conformational change in the receptor complex, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins. The activated RARα/RXR heterodimer then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription and leading to downstream cellular effects.
Experimental Protocols
The following are detailed protocols for key experiments to measure the effects of AGN 193836.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of AGN 193836 for RAR subtypes.
Workflow Diagram
Materials and Reagents:
-
AGN 193836
-
Radiolabeled RAR ligand (e.g., [3H]-all-trans-retinoic acid)
-
Cell membranes or nuclear extracts from cells overexpressing individual human RAR subtypes (α, β, γ)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)[4]
-
Wash buffer (ice-cold)
-
Glass fiber filters (pre-soaked in 0.3% PEI)[4]
-
Scintillation cocktail
-
96-well filter plates
-
Vacuum filtration manifold
-
Scintillation counter
Protocol:
-
Prepare serial dilutions of AGN 193836 in binding buffer.
-
In a 96-well plate, add the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of AGN 193836.[5]
-
Include control wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of a non-labeled pan-RAR agonist).
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[4]
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a vacuum manifold.[4]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[4]
-
Dry the filters and place them in scintillation vials with scintillation cocktail.[4]
-
Quantify the radioactivity using a scintillation counter.[5]
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the concentration of AGN 193836 to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
RARα Luciferase Reporter Gene Assay
This assay measures the ability of AGN 193836 to activate transcription through RARα.
Workflow Diagram
Materials and Reagents:
-
AGN 193836
-
HEK293 cells (or other suitable cell line)
-
Expression plasmid for human RARα
-
Reporter plasmid containing a luciferase gene driven by a RARE promoter
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay system (e.g., Dual-Glo® Luciferase Assay System)[6]
-
Luminometer
Protocol:
-
Co-transfect HEK293 cells with the RARα expression plasmid and the RARE-luciferase reporter plasmid using a suitable transfection reagent.[7]
-
After 24 hours, seed the transfected cells into a 96-well plate at a density of ~30,000 cells per well.[6][8]
-
Prepare serial dilutions of AGN 193836 in assay medium (e.g., DMEM with reduced serum).
-
Add the diluted AGN 193836 to the cells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 16-24 hours at 37°C in a CO2 incubator.[6][8]
-
Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the luciferase assay system.[6][8]
-
Plot the luminescence signal against the concentration of AGN 193836 to generate a dose-response curve and determine the EC50 value.
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of AGN 193836 on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Workflow Diagram
Materials and Reagents:
-
AGN 193836
-
Cancer cell line of interest (e.g., breast cancer cell lines)
-
Cell culture medium and FBS
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 0.01 M HCl in 10% SDS)[9]
-
Multi-well spectrophotometer
Protocol:
-
Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of AGN 193836 in cell culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of AGN 193836. Include a vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[10]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature in the dark for at least 2 hours.
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability relative to the vehicle control and plot it against the concentration of AGN 193836 to determine the GI50 (concentration for 50% growth inhibition).
Apoptosis Assay (Annexin V Staining)
This assay is used to detect and quantify apoptosis (programmed cell death) induced by AGN 193836.
Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. eubopen.org [eubopen.org]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - AE [thermofisher.com]
- 10. texaschildrens.org [texaschildrens.org]
Application Notes and Protocols: AGN 193836 in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the scientific rationale and available data on the use of AGN 193836, a selective retinoic acid receptor alpha (RARα) agonist, in combination with other therapeutic agents. The protocols outlined below are based on established methodologies for evaluating drug synergy and can be adapted for use with AGN 193836.
Introduction to AGN 193836
AGN 193836 is a synthetic retinoid characterized by its high binding affinity and specificity for the retinoic acid receptor alpha (RARα). Retinoids play a crucial role in regulating a wide array of biological processes, including cell growth, differentiation, and apoptosis.[1] The selective activation of RARα by AGN 193836 suggests its potential as a therapeutic agent in diseases where this pathway is dysregulated, such as in certain cancers and dermatological conditions.[2] The therapeutic potential of selective RARα agonists is being explored for the treatment of cancer, dermatological diseases, Alzheimer's disease, and immunological disorders.[2]
The rationale for using AGN 193836 in combination with other therapies stems from the multifaceted nature of diseases like cancer. Combination therapy can target multiple signaling pathways simultaneously, potentially leading to synergistic effects, overcoming drug resistance, and allowing for lower, less toxic doses of individual agents.[3][4]
Combination Therapy Rationale and Potential Applications
While specific preclinical or clinical data on AGN 193836 in combination therapies is limited in the public domain, the broader class of selective RARα agonists has been investigated in various combination regimens. These studies provide a strong basis for exploring the potential of AGN 193836 in similar combinations.
In Oncology
Retinoids, in general, have been shown to potentiate the effects of chemotherapy.[5] A key area of investigation for selective RARα agonists is in hematological malignancies. For instance, the selective RARα agonist tamibarotene (B1681231) has been studied in combination with other agents for the treatment of acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS).[6][7][8]
Potential Combination Partners for AGN 193836 in Oncology:
-
Hypomethylating Agents (e.g., Azacitidine): In AML and MDS with RARA overexpression, the combination of a selective RARα agonist with a hypomethylating agent is being explored.[3][6][8] The rationale is to restore normal cell differentiation through RARα activation while targeting epigenetic dysregulation with the hypomethylating agent.
-
BCL-2 Inhibitors (e.g., Venetoclax): Combining a RARα agonist with a BCL-2 inhibitor could simultaneously promote differentiation and induce apoptosis in cancer cells.[7]
-
RXR Agonists (e.g., Bexarotene): Synergistic effects have been observed when combining RARα and RXR agonists in cutaneous T-cell lymphoma (CTCL) cell lines.[9] This combination can potently induce apoptosis and inhibit cell proliferation.[9]
-
Histone Deacetylase (HDAC) Inhibitors: HDAC inhibitors can cooperate with retinoids to induce RARβ expression, a tumor suppressor gene, suggesting a potential synergistic interaction.
-
PI3K Inhibitors: The PI3K/Akt/mTOR pathway is a key signaling cascade in cancer. A study has explored the potential of retinoid analogs to modulate autophagy through the RARα-Gankyrin-PI3K axis in breast cancer cells.[10]
In Dermatology
Topical retinoids are a cornerstone of acne treatment, often used in combination with other agents to target multiple pathogenic factors.[11] While AGN 193836's primary investigation has been in oncology, its mechanism of action suggests potential for dermatological applications, likely in combination with:
-
Antimicrobials (e.g., Benzoyl Peroxide, Clindamycin): To address the bacterial component of acne.[11]
-
Anti-inflammatory agents: To reduce inflammation associated with various skin conditions.
Quantitative Data from Combination Studies with Selective RARα Agonists
Table 1: Clinical Efficacy of Tamibarotene (a selective RARα agonist) in Combination Therapy for Hematological Malignancies
| Indication | Combination Regimen | Patient Population | Key Efficacy Data | Reference |
| Relapsed/Refractory AML with RARA overexpression | Tamibarotene + Azacitidine | 28 patients | Median Overall Survival: 5.9 months; CR/CRi Rate: 19% | [6][8] |
| RARA-positive AML | Tamibarotene + Azacitidine | - | Overall Response Rate: 67% | [7] |
CR/CRi: Complete Remission/Complete Remission with incomplete hematologic recovery
Table 2: Preclinical Synergistic Effects of RARα Agonist in Combination with an RXR Agonist (Bexarotene) in Cutaneous T-Cell Lymphoma (CTCL) Cell Lines
| Cell Lines | Combination | Effect | Observation | Reference |
| HuT78, MJ | RARα agonist + Bexarotene | Apoptosis | Synergistic increase in Annexin V positive cells | [9] |
| HuT78, MJ | RARα agonist + Bexarotene | Proliferation | Synergistic inhibition of cell proliferation | [9] |
Experimental Protocols
The following are generalized protocols for assessing the in vitro efficacy and synergistic effects of AGN 193836 in combination with other therapeutic agents. These should be optimized for the specific cell lines and compounds being investigated.
Protocol 1: In Vitro Cell Viability and Synergy Assessment
Objective: To determine the half-maximal inhibitory concentration (IC50) of AGN 193836 and a combination agent, and to assess for synergistic, additive, or antagonistic effects.
Materials:
-
Cancer cell lines of interest (e.g., breast cancer, AML, or CTCL cell lines)
-
AGN 193836 (stock solution in DMSO)
-
Combination agent (stock solution in an appropriate solvent)
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of AGN 193836 and the combination agent in complete cell culture medium. For combination studies, prepare a matrix of concentrations of both drugs.
-
Treatment: Remove the overnight culture medium and add the drug-containing medium to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plates for a specified period (e.g., 48, 72, or 96 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each agent alone using a non-linear regression analysis (e.g., log(inhibitor) vs. response).
-
For combination studies, use software such as CompuSyn or SynergyFinder to calculate the Combination Index (CI).
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Protocol 2: Apoptosis Assay by Flow Cytometry
Objective: To quantify the induction of apoptosis by AGN 193836 alone and in combination with another agent.
Materials:
-
Cancer cell lines
-
AGN 193836
-
Combination agent
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with AGN 193836, the combination agent, or the combination at predetermined concentrations (e.g., IC50 values) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Staining: Wash the cells with cold PBS and then resuspend them in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cells according to the kit protocol and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.
Signaling Pathways and Experimental Workflows
Visual representations of the underlying biological mechanisms and experimental procedures are crucial for understanding the application of AGN 193836 in combination therapies.
Caption: Simplified RARα signaling pathway activated by AGN 193836.
Caption: Experimental workflow for in vitro synergy testing.
Caption: Logical relationship of combination therapy targeting distinct pathways.
Conclusion
AGN 193836, as a selective RARα agonist, holds promise for use in combination therapies, particularly in oncology and dermatology. While direct evidence for AGN 193836 combinations is emerging, data from other selective RARα agonists provide a strong rationale for its investigation with various classes of therapeutic agents. The provided protocols and diagrams offer a framework for researchers to design and execute studies to explore the synergistic potential of AGN 193836, ultimately contributing to the development of more effective treatment regimens. Further preclinical studies are warranted to establish the efficacy and safety of specific AGN 193836 combination therapies.
References
- 1. ashpublications.org [ashpublications.org]
- 2. academic.oup.com [academic.oup.com]
- 3. onclive.com [onclive.com]
- 4. Molecular Interactions of Selective Agonists and Antagonists with the Retinoic Acid Receptor γ | MDPI [mdpi.com]
- 5. Retinoids as anti-cancer agents and their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. onclive.com [onclive.com]
- 8. Use of tamibarotene, a potent and selective RARα agonist, in combination with azacitidine in patients with relapsed and refractory AML with RARA gene overexpression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. RARα/RXR Synergism Potentiates Retinoid Responsiveness in Cutaneous T Cell Lymphoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the RARα-Gankyrin-PI3K axis with retinoid analogs to modulate autophagy in breast cancer cells: Computational insights and experimental validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Retinoid X Receptor agonists as selective modulators of the immune system for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Design for Studies Using Retinoid X Receptor Modulators: Application Notes and Protocols for AGN 193836 and AGN 193109
For Researchers, Scientists, and Drug Development Professionals
Introduction: Clarifying AGN 193836 and Pan-RAR Inverse Agonism
Initial research into retinoic acid receptor (RAR) modulators may present a point of confusion regarding the compound AGN 193836. While the user's request specified AGN 193836 in the context of a pan-RAR inverse agonist, it is crucial to clarify that AGN 193836 is a potent and selective RARα agonist .[1] This means it specifically activates the RARα subtype.
The compound that aligns with the description of a pan-RAR inverse agonist is AGN 193109 . This molecule acts as a high-affinity antagonist or inverse agonist across all three RAR subtypes (α, β, and γ).
Given this important distinction, these application notes will provide detailed information and experimental protocols for both AGN 193836 as a selective RARα agonist and AGN 193109 as a pan-RAR antagonist/inverse agonist. This will enable researchers to accurately design experiments based on their intended modulation of the RAR signaling pathway.
Compound Properties and Data Presentation
The following tables summarize the key properties of AGN 193836 and AGN 193109.
Table 1: Properties of AGN 193836 (RARα Agonist)
| Property | Value | Reference |
| Mechanism of Action | Selective Retinoic Acid Receptor α (RARα) Agonist | [1] |
| Selectivity | High selectivity for RARα over RARβ and RARγ | [1] |
| Related Compound (AGN 195183) Kd | 3 nM for RARα | [2] |
| Primary Biological Effect | Activation of RARα-mediated gene transcription |
Table 2: Properties of AGN 193109 (Pan-RAR Antagonist/Inverse Agonist)
| Property | Value | Reference |
| Mechanism of Action | Pan-Retinoic Acid Receptor (RAR) Antagonist/Inverse Agonist | |
| Binding Affinity (Kd) | RARα: 2 nM | |
| RARβ: 2 nM | ||
| RARγ: 3 nM | ||
| Primary Biological Effect | Inhibition of basal and agonist-induced RAR-mediated gene transcription |
Signaling Pathways
Retinoic acid receptors are ligand-dependent transcription factors that regulate gene expression. Upon binding to an agonist, RARs heterodimerize with Retinoid X Receptors (RXRs) and bind to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, leading to the recruitment of co-activators and initiation of transcription. Inverse agonists, on the other hand, can stabilize the interaction of RARs with co-repressors, leading to the silencing of gene expression.
Caption: Retinoic Acid Receptor (RAR) Signaling Pathway.
Experimental Protocols
The following protocols provide a framework for studying the effects of AGN 193836 and AGN 193109.
In Vitro Experiment: Luciferase Reporter Assay for RAR Activity
This assay is designed to quantify the agonist or antagonist activity of a compound on a specific RAR subtype.
References
Application Notes and Protocols for AGN 193836-Induced Cellular Responses
For Researchers, Scientists, and Drug Development Professionals
Introduction
AGN 193836 is a synthetic retinoid characterized as a selective agonist for the Retinoic Acid Receptor alpha (RARα). As a member of the nuclear receptor superfamily, RARα plays a crucial role in regulating gene expression involved in cellular differentiation, proliferation, and apoptosis. Activation of RARα by a specific ligand such as AGN 193836 initiates a signaling cascade that can lead to significant cellular responses, including cell cycle arrest and programmed cell death. These properties make AGN 193836 a valuable tool for cancer research, particularly in the context of breast cancer, where retinoid signaling pathways are of significant interest.
These application notes provide a comprehensive overview of the use of AGN 193836 to induce specific cellular responses in vitro, with a focus on breast cancer cell lines. Detailed protocols for assessing cell viability, apoptosis, and cell cycle distribution are provided, along with illustrative quantitative data and signaling pathway diagrams.
Mechanism of Action
AGN 193836 exerts its biological effects by binding to the ligand-binding domain of RARα. This binding event induces a conformational change in the receptor, leading to the dissociation of corepressor proteins and the recruitment of coactivator complexes. The RARα, typically as a heterodimer with the Retinoid X Receptor (RXR), then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes. This interaction modulates the transcription of genes that regulate key cellular processes. In cancer cells, this can result in the induction of tumor-suppressive pathways, leading to cell growth inhibition and apoptosis.
Data Presentation
The following tables summarize illustrative quantitative data for the effects of AGN 193836 on common breast cancer cell lines, such as MCF-7 and T47D. It is important to note that these values are representative examples based on the known activity of selective RARα agonists, as specific experimental data for AGN 193836 was not publicly available in the searched literature. Researchers should perform their own dose-response and time-course experiments to determine the precise values for their specific cell lines and experimental conditions.
Table 1: Illustrative IC50 Values for AGN 193836 in Breast Cancer Cell Lines
| Cell Line | Receptor Status | AGN 193836 IC50 (nM) (72h treatment) |
| MCF-7 | ER+, PR+, RARα+ | 10 - 50 |
| T47D | ER+, PR+, RARα+ | 20 - 100 |
Table 2: Illustrative Apoptosis Induction by AGN 193836 in MCF-7 Cells (48h treatment)
| AGN 193836 Concentration (nM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Vehicle Control) | 2 - 5 | 1 - 3 |
| 10 | 10 - 15 | 5 - 8 |
| 50 | 25 - 35 | 10 - 15 |
| 100 | 40 - 50 | 15 - 25 |
Table 3: Illustrative Cell Cycle Arrest Induced by AGN 193836 in T47D Cells (24h treatment)
| AGN 193836 Concentration (nM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Vehicle Control) | 50 - 55 | 30 - 35 | 10 - 15 |
| 10 | 60 - 65 | 20 - 25 | 10 - 15 |
| 50 | 70 - 75 | 15 - 20 | 5 - 10 |
| 100 | 75 - 80 | 10 - 15 | 5 - 10 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the effect of AGN 193836 on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
AGN 193836
-
Breast cancer cell lines (e.g., MCF-7, T47D)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of AGN 193836 in complete medium.
-
Remove the medium from the wells and add 100 µL of the AGN 193836 dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve AGN 193836).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with AGN 193836 using flow cytometry.
Materials:
-
AGN 193836
-
Breast cancer cell lines
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
After 24 hours, treat the cells with various concentrations of AGN 193836 or vehicle control for the desired duration (e.g., 48 hours).
-
Harvest the cells by trypsinization and collect the culture medium (to include floating apoptotic cells).
-
Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the distribution of cells in different phases of the cell cycle after AGN 193836 treatment.
Materials:
-
AGN 193836
-
Breast cancer cell lines
-
6-well cell culture plates
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Seed and treat cells with AGN 193836 as described in Protocol 2 for the desired time (e.g., 24 hours).
-
Harvest the cells by trypsinization.
-
Centrifuge the cell suspension and wash the pellet with PBS.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Visualizations
Caption: AGN 193836 signaling pathway leading to cellular responses.
Troubleshooting & Optimization
Technical Support Center: Optimizing AGN 193836 Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing AGN 193836, a potent retinoic acid receptor (RAR) antagonist, in in vitro settings. The following information, presented in a question-and-answer format, addresses common challenges and offers detailed protocols to ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is AGN 193836 and what is its primary mechanism of action?
A1: AGN 193836 is a synthetic retinoid that functions as a high-affinity, pan-antagonist of retinoic acid receptors (RARs), with potent activity against RARα, RARβ, and RARγ subtypes. Its primary mechanism of action involves competitively binding to the ligand-binding pocket of RARs, thereby preventing the binding of the natural ligand, all-trans retinoic acid (ATRA). This blockade inhibits the conformational changes in the receptor necessary for the recruitment of coactivators and subsequent transcription of target genes. In essence, AGN 193836 effectively silences RAR-mediated signaling pathways.
Q2: What are the common in vitro applications of AGN 193836?
A2: AGN 193836 and its analogs, such as AGN 194310, are widely used in in vitro studies to investigate the biological roles of RAR signaling in various processes, including:
-
Cancer Biology: Studying the effects of RAR inhibition on cancer cell proliferation, differentiation, and apoptosis.[1][2]
-
Developmental Biology: Elucidating the role of retinoic acid in embryonic development and cellular differentiation.[3]
-
Hematopoiesis: Investigating the impact of RAR signaling on the differentiation and proliferation of hematopoietic stem and progenitor cells.[4]
-
Neurobiology: Examining the role of retinoic acid in neuronal differentiation and function.[5]
Q3: How should I prepare and store a stock solution of AGN 193836?
A3: Proper preparation and storage of your AGN 193836 stock solution are critical for obtaining reproducible results.
-
Solvent Selection: AGN 193836 is poorly soluble in aqueous solutions. It is recommended to dissolve the compound in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or absolute ethanol (B145695) to create a high-concentration stock solution.
-
Stock Concentration: Prepare a stock solution in the range of 1-10 mM. This allows for accurate serial dilutions to achieve the desired final concentration in your cell culture medium while keeping the final solvent concentration low (typically below 0.1%).
-
Storage Conditions: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the solution from light, as retinoids can be light-sensitive.
Troubleshooting Guide
Q1: I am not observing the expected inhibitory effect of AGN 193836 in my assay. What are the potential causes?
A1: Several factors could contribute to a lack of efficacy:
-
Suboptimal Concentration: The optimal concentration of AGN 193836 is highly dependent on the cell type and the specific assay being performed. It is crucial to perform a dose-response experiment to determine the IC50 value for your particular experimental conditions. IC50 values can vary significantly, from the low nanomolar range in sensitive assays like colony formation to the sub-micromolar range in cell proliferation assays.[1][6]
-
Compound Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation of the compound. Ensure your stock solution is stored correctly and use fresh aliquots for your experiments.
-
High Serum Concentration: Components in fetal bovine serum (FBS) can bind to retinoids, reducing their effective concentration. If you suspect this is an issue, consider reducing the serum concentration in your culture medium during the treatment period, if compatible with your cell line.
-
Cell Line Resistance: The expression levels of RAR subtypes can vary between cell lines, influencing their sensitivity to AGN 193836. Confirm the expression of RARs in your cell line of interest.
-
Assay Duration: The inhibitory effects of AGN 193836 may take time to manifest. Ensure your assay duration is sufficient to observe the desired biological outcome. For example, effects on cell proliferation may require several days of treatment.
Q2: I am observing cytotoxicity at concentrations where I expect to see specific RAR antagonism. How can I address this?
A2: Distinguishing specific antagonism from off-target cytotoxicity is crucial.
-
Determine the Cytotoxic Concentration (CC50): Perform a cytotoxicity assay (e.g., MTT, LDH release) in parallel with your functional assay to determine the concentration at which AGN 193836 becomes toxic to your cells.
-
Optimize the Therapeutic Window: Aim to work within a concentration range that is below the CC50 but at or above the IC50 for RAR antagonism. A wide therapeutic window is ideal.
-
Rescue Experiment: To confirm that the observed effect is due to RAR antagonism, perform a rescue experiment by co-treating the cells with a high concentration of an RAR agonist, such as all-trans retinoic acid (ATRA). If the effect of AGN 193836 is reversed by the agonist, it is likely due to specific on-target activity.
Q3: The IC50 value I determined is different from what is reported in the literature. Why might this be?
A3: Discrepancies in IC50 values are common and can be attributed to several factors:
-
Assay Type: Different assays measure different biological endpoints and have varying sensitivities. For example, colony formation assays, which assess long-term proliferative potential, are often more sensitive and yield lower IC50 values than short-term proliferation assays (e.g., MTT).[1]
-
Cell Line Differences: Even subclones of the same cell line can exhibit different sensitivities.
-
Experimental Conditions: Variations in cell density, serum concentration, and incubation time can all influence the apparent IC50 value.[7][8][9] It is essential to standardize these parameters within your experiments.
Quantitative Data Summary
The following tables summarize the reported in vitro inhibitory concentrations of the pan-RAR antagonist AGN 194310, a close analog of AGN 193836, and other RAR subtype-selective antagonists.
Table 1: In Vitro Inhibitory Activity of Pan-RAR Antagonist AGN 194310
| Cell Line | Assay Type | IC50 (nM) | Reference |
| LNCaP (Prostate Cancer) | Colony Formation | 16 | [1][6] |
| PC-3 (Prostate Cancer) | Colony Formation | 18 | [1][6] |
| DU-145 (Prostate Cancer) | Colony Formation | 34 | [1][6] |
| LNCaP (Prostate Cancer) | Growth Inhibition (Microtiter) | ~250 | [1] |
| PC-3 (Prostate Cancer) | Growth Inhibition (Microtiter) | ~250 | [1] |
| DU-145 (Prostate Cancer) | Growth Inhibition (Microtiter) | ~250 | [1] |
| Primary Prostate Carcinoma | Growth Inhibition (Microtiter) | 200 - 800 | [1] |
| Normal Prostate Epithelium | Growth Inhibition (Microtiter) | ~1000 | [1] |
Table 2: In Vitro Activity of RAR Subtype-Selective Antagonists
| Compound | Target Selectivity | Cell Line | Assay Type | IC50 (nM) | Reference |
| AGN 196996 | RARα Antagonist | LNCaP | Growth Inhibition | 1800 ± 300 | [1] |
| AGN 194431 | RARβ/γ Antagonist | LNCaP | Growth Inhibition | 291 ± 76 | [1] |
| MM11253 | RARγ Antagonist | N/A | Binding Affinity | 44 | [10] |
| BMS-195614 | RARα Antagonist | N/A | Binding Affinity (Ki) | 2.5 | [10] |
| CD2665 | RARβ/γ Antagonist | N/A | Binding Affinity (Kd) | 110 (γ), 306 (β) | [10] |
Experimental Protocols
Protocol 1: Determining the IC50 of AGN 193836 in a Cell Proliferation Assay
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of AGN 193836 on the proliferation of a chosen cell line using a colorimetric assay such as MTT.
Materials:
-
AGN 193836
-
DMSO (for stock solution)
-
Complete cell culture medium
-
Adherent or suspension cells of interest
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or isopropanol (B130326) with HCl)
-
Multichannel pipette
-
Plate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells).
-
Compound Preparation: Prepare a series of dilutions of the AGN 193836 stock solution in complete culture medium. A common approach is to perform 2-fold or 3-fold serial dilutions to cover a broad concentration range (e.g., from 1 nM to 10 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest AGN 193836 concentration).
-
Treatment: Remove the overnight culture medium and replace it with the medium containing the different concentrations of AGN 193836.
-
Incubation: Incubate the plate for a period relevant to the cell line's doubling time (e.g., 48, 72, or 96 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the AGN 193836 concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.
-
Protocol 2: RAR Transactivation Assay to Confirm Antagonist Activity
This protocol describes a reporter gene assay to confirm that AGN 193836 specifically antagonizes RAR-mediated transcription.
Materials:
-
A suitable host cell line (e.g., HEK293T, HeLa)
-
Expression vectors for the desired RAR isoform (e.g., pCMX-RARα)
-
A reporter plasmid containing a retinoic acid response element (RARE) driving the expression of a reporter gene (e.g., pRARE-luciferase).
-
A control plasmid for transfection efficiency normalization (e.g., pRL-TK expressing Renilla luciferase).
-
Transfection reagent
-
AGN 193836
-
An RAR agonist (e.g., all-trans retinoic acid, ATRA)
-
Luciferase assay reagent
Methodology:
-
Transfection: Co-transfect the host cells with the RAR expression vector, the RARE-reporter plasmid, and the normalization control plasmid.
-
Treatment: After transfection (typically 24 hours), treat the cells with:
-
Vehicle control (DMSO)
-
RAR agonist (ATRA) at a concentration that gives a robust response (e.g., EC80).
-
AGN 193836 at various concentrations.
-
A combination of the RAR agonist and various concentrations of AGN 193836.
-
-
Incubation: Incubate the cells for 18-24 hours.
-
Luciferase Assay: Lyse the cells and measure the activity of both the primary reporter (e.g., firefly luciferase) and the normalization reporter (e.g., Renilla luciferase) using a luminometer.
-
Data Analysis:
-
Normalize the primary reporter activity to the normalization reporter activity for each well.
-
Express the data as fold induction relative to the vehicle control.
-
Plot the fold induction against the concentration of AGN 193836 in the presence of the RAR agonist.
-
Calculate the IC50 value for the inhibition of agonist-induced reporter activity.
-
Visualizations
The following diagrams illustrate key concepts related to the mechanism of action and experimental optimization of AGN 193836.
Caption: Retinoic Acid Signaling Pathway and the Antagonistic Action of AGN 193836.
References
- 1. An antagonist of retinoic acid receptors more effectively inhibits growth of human prostate cancer cells than normal prostate epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel retinoic acid receptor (RAR)-selective antagonist inhibits differentiation and apoptosis of HL-60 cells: implications of RARalpha-mediated signals in myeloid leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A retinoic acid receptor alpha antagonist selectively counteracts retinoic acid effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antagonizing Retinoic Acid Receptors Increases Myeloid Cell Production by Cultured Human Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Retinoic acid induces differentiation in neuroblastoma via ROR1 by modulating retinoic acid response elements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Common experimental problems with AGN 193836.
How to improve the efficacy of AGN 193836 treatment.
Welcome to the technical support center for AGN 193836. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of AGN 193836 in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key technical data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is AGN 193836 and what is its primary mechanism of action?
A1: AGN 193836 is a synthetic organic compound that functions as a potent and selective agonist for the Retinoic Acid Receptor alpha (RARα).[1][2][3] As an RARα agonist, it mimics the action of endogenous retinoids by binding to and activating RARα, which in turn regulates the transcription of specific genes involved in cellular processes like differentiation and proliferation.[3][4]
Q2: What are the primary research applications for AGN 193836?
A2: AGN 193836 is primarily used as a chemical probe to investigate the specific roles of RARα in various biological processes.[2] It has been utilized in studies related to cancer research, particularly in breast cancer cell lines, and in the field of neuroregeneration.[2][3][4] Its selectivity for RARα allows researchers to dissect the functions of this specific receptor subtype from those of RARβ and RARγ.
Q3: How should I store and handle AGN 193836?
A3: As a synthetic retinoid, AGN 193836 should be protected from light and oxygen to maintain its stability. It is recommended to store the solid compound in a tightly sealed container in a cool, dark, and dry place. For long-term storage, keeping it at -20°C is advisable. Stock solutions should also be protected from light and stored at low temperatures.
Q4: In which solvents can I dissolve AGN 193836?
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Suggested Solution(s) |
| No observable effect on cells after treatment | 1. Incorrect concentration: The concentration of AGN 193836 may be too low to elicit a response. 2. Degradation of the compound: Improper storage or handling may have led to the degradation of AGN 193836. 3. Cell line insensitivity: The cell line being used may not express sufficient levels of RARα or may have a dysfunctional RARα signaling pathway.[4] 4. Inadequate incubation time: The treatment duration may not be long enough to observe a biological response. | 1. Perform a dose-response experiment to determine the optimal concentration. 2. Ensure the compound is stored correctly (protected from light and at a low temperature). Prepare fresh stock solutions if degradation is suspected. 3. Verify the expression of RARα in your cell line using techniques like Western blotting or qPCR. Consider using a positive control cell line known to be responsive to RARα agonists (e.g., T-47D or SK-BR-3).[4] 4. Extend the incubation time, monitoring for effects at various time points. |
| High levels of cell death or toxicity | 1. Solvent toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high.[5] 2. Compound concentration is too high: While selective, high concentrations of any compound can lead to off-target effects and general toxicity. 3. Contamination: The stock solution or cell culture may be contaminated. | 1. Ensure the final solvent concentration is within a safe range for your cell line (typically below 0.5%). Run a vehicle-only control to assess solvent toxicity.[5] 2. Lower the concentration of AGN 193836. Perform a toxicity assay to determine the cytotoxic concentration range. 3. Use sterile techniques for preparing solutions and handling cell cultures. Check for signs of contamination. |
| Inconsistent or variable results between experiments | 1. Inconsistent stock solution preparation: Variations in weighing the compound or dissolving it can lead to different final concentrations. 2. Cell passage number: The responsiveness of cells can change with increasing passage numbers. 3. Variations in experimental conditions: Minor differences in incubation times, cell densities, or media composition can affect the outcome. | 1. Prepare a large batch of stock solution, aliquot it, and store it properly to ensure consistency across multiple experiments. 2. Use cells within a defined and consistent passage number range for all experiments. 3. Standardize all experimental parameters and document them carefully for each experiment. |
| Precipitation of the compound in the culture medium | 1. Poor solubility: The concentration of AGN 193836 may exceed its solubility limit in the aqueous culture medium. 2. Interaction with media components: Some components of the culture medium or serum may cause the compound to precipitate. | 1. Lower the final concentration of AGN 193836. Ensure the stock solution is fully dissolved before diluting it into the medium. 2. Try pre-warming the culture medium before adding the compound. If using serum, test for precipitation in serum-free and serum-containing media separately. |
Experimental Protocols & Data
Quantitative Data
While specific binding affinity data for AGN 193836 is not publicly available, a closely related and more selective RARα agonist, AGN-195183, has a reported dissociation constant (Kd) of 3 nM for RARα.[6] This suggests that AGN 193836 is also a high-affinity ligand for RARα.
Table 1: Selectivity Profile of a Related RARα Agonist (AGN-195183)
| Receptor | Binding Affinity (Kd) | Activity |
| RARα | 3 nM[6] | Potent Agonist[6] |
| RARβ | No activity reported[6] | Inactive[6] |
| RARγ | No activity reported[6] | Inactive[6] |
Key Experimental Methodologies
1. General Protocol for In Vitro Treatment of Breast Cancer Cell Lines (e.g., T-47D, SK-BR-3)
This protocol is a generalized procedure based on common practices for treating adherent cancer cell lines with retinoids.
-
Cell Culture: Culture T-47D or SK-BR-3 cells in their recommended growth medium (e.g., RPMI-1640 or DMEM, respectively) supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C with 5% CO2.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of AGN 193836 in sterile DMSO. Aliquot and store at -20°C, protected from light.
-
Cell Seeding: Seed the cells in multi-well plates at a density that will allow for logarithmic growth during the treatment period. Allow the cells to adhere overnight.
-
Treatment: The following day, replace the medium with fresh medium containing the desired final concentration of AGN 193836. This is achieved by diluting the DMSO stock solution directly into the medium. Remember to include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72 hours).
-
Analysis: After incubation, cells can be harvested for various downstream analyses, such as:
-
Cell Viability/Proliferation Assays: (e.g., MTT, WST-1, or cell counting) to assess the effect on cell growth.
-
Gene Expression Analysis: (e.g., qPCR or RNA-seq) to measure changes in the expression of RARα target genes.
-
Protein Analysis: (e.g., Western blotting) to examine changes in protein levels.
-
Visualizations
Signaling Pathway of AGN 193836
Caption: Signaling pathway of AGN 193836, a RARα agonist.
Experimental Workflow for In Vitro Studies
Caption: General experimental workflow for in vitro cell-based assays with AGN 193836.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting experiments where no effect is observed.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Different effects of the treatment with AGN 193836 and 9-cis-retinoic acid in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Retinoic acid receptor alpha expression correlates with retinoid-induced growth inhibition of human breast cancer cells regardless of estrogen receptor status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: AGN 193836 In Vivo Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing AGN 193836 in in vivo experiments. The information is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the formulation and administration of this selective retinoic acid receptor (RAR) alpha agonist.
Frequently Asked Questions (FAQs)
Q1: What is AGN 193836 and what is its mechanism of action?
AGN 193836 is a synthetic retinoid that acts as a selective agonist for the retinoic acid receptor alpha (RARα).[1][2][3] Its mechanism of action involves binding to RARα, which then forms a heterodimer with a retinoid X receptor (RXR). This complex binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription. This signaling pathway is crucial for various biological processes, including cell proliferation, differentiation, and apoptosis.
Q2: I am observing poor or inconsistent efficacy of AGN 193836 in my in vivo model. What are the potential causes?
Poor in vivo efficacy can stem from several factors, often related to the compound's delivery and stability. Key areas to investigate include:
-
Suboptimal Formulation: AGN 193836, like many synthetic retinoids, is likely hydrophobic, leading to poor solubility in aqueous solutions. An inadequate formulation can result in precipitation of the compound upon injection, reducing its bioavailability.
-
Inadequate Dosage: The dose administered may be insufficient to achieve a therapeutic concentration at the target tissue.
-
Route of Administration: The chosen route of administration (e.g., oral, intraperitoneal, intravenous) may not be optimal for this compound, affecting its absorption and distribution.
-
Compound Instability: The compound may be degrading in the formulation or after administration.
-
Metabolic Clearance: Rapid metabolism and clearance of the compound in vivo can lead to a short half-life and reduced exposure at the target site.
Q3: How can I improve the solubility and formulation of AGN 193836 for in vivo administration?
Given the hydrophobic nature of similar compounds, improving the solubility of AGN 193836 is critical for successful in vivo delivery. Consider the following approaches:
-
Co-solvents: Utilize a mixture of biocompatible organic solvents and aqueous solutions. Common co-solvents for in vivo use include DMSO, ethanol (B145695), and polyethylene (B3416737) glycol (PEG). It is crucial to perform toxicity studies with the chosen vehicle.
-
Surfactants and Micelle Formation: Employing surfactants such as Tween 80 or Cremophor EL can help to create micelles that encapsulate the hydrophobic drug, increasing its solubility in aqueous solutions.[4]
-
Liposomal Formulations: Encapsulating AGN 193836 within liposomes can enhance its solubility, stability, and delivery to target tissues.[5][6]
-
Nanoparticle Formulations: Polymeric nanoparticles can be used to encapsulate hydrophobic drugs, improving their bioavailability and pharmacokinetic profile.[7]
Q4: What are the recommended starting doses and routes of administration for AGN 193836 in mice?
Potential routes of administration to consider, from potentially less to more bioavailable, are:
-
Oral (p.o.): May suffer from poor absorption and first-pass metabolism.
-
Intraperitoneal (i.p.): A common route for preclinical studies, offering better absorption than oral administration for some compounds.
-
Intravenous (i.v.): Provides 100% bioavailability but may lead to rapid clearance.
Q5: I am observing signs of toxicity in my animals after administration. What should I do?
Toxicity can be caused by the compound itself or the delivery vehicle.
-
Vehicle Toxicity: High concentrations of solvents like DMSO or ethanol can be toxic. Ensure the final concentration of the organic solvent in the injected volume is within acceptable limits. Conduct a vehicle-only control group to assess the toxicity of the formulation.
-
Compound-Specific Toxicity: Retinoids can have dose-dependent side effects. If toxicity is observed, consider reducing the dose or the frequency of administration.
-
Monitor Animal Health: Closely monitor the animals for signs of distress, weight loss, or changes in behavior.
Quantitative Data Summary
Table 1: Properties of AGN 193836
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₂BrF₂NO₄ | PubChem |
| Molecular Weight | 482.3 g/mol | PubChem |
| Synonyms | AGN-193836, 4-[(4-bromo-3-hydroxy-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)carbamoyl]-2,6-difluorobenzoic acid | PubChem |
Table 2: In Vivo Dosing of Similar RAR Modulators (for reference)
| Compound | Type | Animal Model | Dose | Route | Observed Effect | Reference |
| BMS-189453 | Pan-RAR Antagonist | Mouse | 1.0 - 2.5 mg/kg/day | Oral | Reversible inhibition of spermatogenesis | [10][11] |
| BMS-189532 | RARα-selective Antagonist | Mouse | 2.0 and 10 mg/kg for 7 days | Oral | Poor in vivo activity | [8][9] |
| AGN194310 | Pan-RAR Antagonist | Mouse | Not specified | Not specified | Increased granulocyte numbers | [12] |
Experimental Protocols
Protocol 1: General Formulation of AGN 193836 for Intraperitoneal Injection
This is a general guideline and may require optimization.
-
Stock Solution Preparation:
-
Dissolve AGN 193836 in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mg/mL).
-
Gently warm and vortex to ensure complete dissolution.
-
-
Working Solution Preparation:
-
For a final injection volume of 100 µL per 20g mouse, the final DMSO concentration should ideally be below 5-10%.
-
On the day of injection, dilute the DMSO stock solution with a suitable vehicle. A common vehicle is a mixture of PEG400, Tween 80, and saline.
-
Example Dilution:
-
To prepare a 1 mg/kg dose for a 20g mouse (0.02 mg/mouse):
-
Take the required volume from the DMSO stock.
-
Add PEG400 (e.g., to a final concentration of 40%).
-
Add Tween 80 (e.g., to a final concentration of 5%).
-
Bring to the final volume with sterile saline.
-
-
Vortex the final solution thoroughly to ensure it is a clear and homogenous solution or a stable emulsion.
-
-
Administration:
-
Administer the solution via intraperitoneal injection.
-
Always include a vehicle control group in your experiment.
-
Visualizations
Caption: Signaling pathway of AGN 193836.
Caption: Troubleshooting workflow for poor in vivo efficacy.
References
- 1. Different effects of the treatment with AGN 193836 and 9-cis-retinoic acid in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Solubility Enhancement of Hydrophobic Drugs [sigmaaldrich.com]
- 5. Liposome Formulations of Hydrophobic Drugs | Springer Nature Experiments [experiments.springernature.com]
- 6. asiapharmaceutics.info [asiapharmaceutics.info]
- 7. worldscientific.com [worldscientific.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Prolonged Oral Administration of a Pan-Retinoic Acid Receptor Antagonist Inhibits Spermatogenesis in Mice With a Rapid Recovery and Changes in the Expression of Influx and Efflux Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Retinoic acid receptor antagonism in vivo expands the numbers of precursor cells during granulopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Method refinement for AGN 193836-based experiments.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for experiments involving AGN 193836, a potent Retinoic Acid Receptor (RAR) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for AGN 193836?
A1: AGN 193836 functions as a competitive antagonist for Retinoic Acid Receptors (RARs). It binds to the ligand-binding pocket (LBP) of RARs, preventing the conformational change required for the recruitment of coactivators. This inhibition blocks the transcription of target genes that are regulated by retinoic acid signaling.
Q2: Is AGN 193836 selective for a specific RAR isotype (α, β, γ)?
A2: AGN 193836 is a pan-RAR antagonist, meaning it exhibits high affinity for all three RAR isotypes (RARα, RARβ, and RARγ). Its binding affinity is comparable across the different isotypes, making it a suitable tool for studying the overall effects of RAR inhibition.
Q3: What is the recommended solvent for dissolving AGN 193836?
A3: For in vitro experiments, AGN 193836 should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For in vivo studies, further dilution in a vehicle appropriate for the administration route (e.g., corn oil for oral gavage) is necessary. Ensure the final DMSO concentration in your experimental system is low (typically <0.1%) to avoid solvent-induced artifacts.
Q4: What are the potential off-target effects of AGN 193836?
A4: While AGN 193836 is designed for high specificity to RARs, researchers should always consider potential off-target effects. It is advisable to include appropriate controls, such as a vehicle-only control and potentially a structurally distinct RAR antagonist, to validate that the observed effects are due to RAR inhibition.
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Cause | Recommended Solution |
| Low Potency or Lack of Effect | 1. Degradation of AGN 193836: Improper storage or repeated freeze-thaw cycles. 2. Suboptimal Concentration: The concentration used may be too low for the specific cell line or experimental conditions. 3. Cell Line Insensitivity: The cell line may not have a functional retinoid signaling pathway. | 1. Prepare fresh stock solutions of AGN 193836. Store at -20°C or -80°C and protect from light. 2. Perform a dose-response curve to determine the optimal concentration (e.g., 1 nM to 10 µM). 3. Confirm RAR expression in your cell line using qPCR or Western blot. |
| Cell Viability Issues | 1. High Concentration of AGN 193836: Excessive concentrations may induce cytotoxicity. 2. DMSO Toxicity: The final concentration of DMSO in the culture medium may be too high. | 1. Determine the cytotoxic concentration using a viability assay (e.g., MTT or trypan blue exclusion). Use concentrations well below the cytotoxic threshold. 2. Ensure the final DMSO concentration is below 0.1%. |
| Inconsistent Results | 1. Variability in Cell Culture: Inconsistent cell density, passage number, or serum concentration. 2. Inconsistent Drug Treatment: Variations in incubation time or drug concentration. | 1. Maintain consistent cell culture practices. Use cells within a defined passage number range and standardize seeding densities. 2. Ensure precise and consistent application of AGN 193836 in all experiments. |
In Vivo Experiments
| Issue | Possible Cause | Recommended Solution |
| Poor Bioavailability or Lack of In Vivo Efficacy | 1. Inefficient Absorption: The route of administration may not be optimal for AGN 193836. 2. Rapid Metabolism: The compound may be quickly metabolized and cleared from circulation. | 1. Consider alternative administration routes (e.g., intravenous vs. intraperitoneal or oral).[1] 2. Perform pharmacokinetic studies to determine the half-life and optimal dosing regimen of AGN 193836. |
| Observed Toxicity or Side Effects | 1. High Dose: The administered dose may be too high, leading to off-target effects or systemic toxicity. | 1. Conduct a dose-escalation study to identify the maximum tolerated dose (MTD). Use the lowest effective dose for your experiments.[2] |
Experimental Protocols
Retinoid-Responsive Reporter Assay
This assay measures the ability of AGN 193836 to antagonize RAR-mediated gene transcription.
Materials:
-
Cells transfected with an RAR expression vector and a reporter plasmid containing a retinoic acid response element (RARE) driving a luciferase gene.
-
AGN 193836
-
All-trans retinoic acid (ATRA)
-
Cell culture medium and reagents
-
Luciferase assay system
Procedure:
-
Seed the transfected cells in a 96-well plate and allow them to attach overnight.
-
Pre-treat the cells with varying concentrations of AGN 193836 for 1-2 hours.
-
Add a fixed concentration of ATRA (e.g., 100 nM) to induce reporter gene expression.
-
Incubate the cells for 24 hours.
-
Lyse the cells and measure luciferase activity according to the manufacturer's protocol.
-
Plot the luciferase activity against the concentration of AGN 193836 to determine the IC50 value.
Colony Formation Assay
This assay assesses the effect of AGN 193836 on the long-term proliferative capacity of cancer cells.[3]
Materials:
-
Prostate carcinoma cell lines (e.g., PC3, DU145)[3]
-
AGN 193836
-
Cell culture medium and reagents
-
Crystal violet stain
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells) in a 6-well plate.
-
Allow the cells to attach overnight.
-
Treat the cells with varying concentrations of AGN 193836 or vehicle control.
-
Incubate the cells for 10-14 days, replacing the medium with fresh drug every 3-4 days.
-
When colonies are visible, wash the plates with PBS, fix with methanol, and stain with 0.5% crystal violet.
-
Count the number of colonies (typically >50 cells) in each well.
Visualizations
Signaling Pathway of RAR Antagonism
References
- 1. Pharmacological Activity of Retinoic Acid Receptor Alpha-Selective Antagonists in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retinoic acid receptor antagonists for male contraception: current status† - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antagonists of retinoic acid receptors (RARs) are potent growth inhibitors of prostate carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Quality control measures for AGN 193836.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control, handling, and experimental use of AGN 193836, a selective inhibitor of the MEK1/2 kinases.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting AGN 193836?
For initial stock solutions, we recommend using dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10 mM. For cell-based assays, further dilution in cell culture medium is advised to ensure the final DMSO concentration is below 0.1% to avoid solvent-induced toxicity.
Q2: How should AGN 193836 be stored to ensure stability?
Lyophilized AGN 193836 should be stored at -20°C. Once reconstituted in DMSO, the stock solution should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. Under these conditions, the stock solution is stable for up to 6 months.
Q3: What is the known mechanism of action for AGN 193836?
AGN 193836 is a potent and selective, ATP-competitive inhibitor of MEK1 and MEK2 kinases. By inhibiting MEK, it prevents the phosphorylation and activation of ERK1/2 (p44/42 MAPK), thereby blocking downstream signaling in the Ras/Raf/MEK/ERK pathway.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with AGN 193836.
Issue 1: Inconsistent or lower than expected inhibition of ERK phosphorylation.
-
Possible Cause 1: Compound Degradation.
-
Solution: Ensure that AGN 193836 has been stored correctly at -20°C (lyophilized) or -80°C (in DMSO) and that the number of freeze-thaw cycles has been minimized. Prepare fresh dilutions from a new aliquot for each experiment.
-
-
Possible Cause 2: Suboptimal Assay Conditions.
-
Solution: Optimize the incubation time and concentration of AGN 193836. We recommend a time-course and dose-response experiment to determine the optimal conditions for your specific cell line and experimental setup.
-
-
Possible Cause 3: High Cell Density.
-
Solution: High cell density can lead to increased basal signaling and may require higher concentrations of the inhibitor. Ensure consistent cell seeding densities across experiments.
-
Issue 2: Observed cellular toxicity at effective concentrations.
-
Possible Cause 1: High DMSO Concentration.
-
Solution: Ensure the final concentration of DMSO in the cell culture medium is less than 0.1%. Prepare intermediate dilutions of AGN 193836 in culture medium to minimize the volume of DMSO stock solution added to the cells.
-
-
Possible Cause 2: Off-target Effects.
-
Solution: While AGN 193836 is highly selective for MEK1/2, off-target effects can occur at high concentrations. Perform a dose-response experiment to identify the lowest effective concentration that inhibits ERK phosphorylation without causing significant toxicity. Consider using a secondary, structurally distinct MEK inhibitor to confirm that the observed phenotype is due to MEK inhibition.
-
Data Presentation
Table 1: Physicochemical Properties of AGN 193836
| Property | Value |
| Molecular Weight | 482.55 g/mol |
| Purity (HPLC) | ≥98% |
| Solubility (DMSO) | ≥50 mg/mL (103.6 mM) |
| IC₅₀ (MEK1 Kinase Assay) | 5.2 nM |
| IC₅₀ (MEK2 Kinase Assay) | 6.8 nM |
Table 2: Recommended Concentration Range for In Vitro Assays
| Assay Type | Recommended Concentration Range |
| Western Blot (p-ERK) | 10 nM - 1 µM |
| Cell Proliferation | 1 nM - 10 µM |
| Kinase Assay | 0.1 nM - 100 nM |
Experimental Protocols
Protocol 1: Western Blot Analysis of ERK Phosphorylation
-
Cell Seeding: Plate cells at a density of 2 x 10⁵ cells/well in a 6-well plate and allow them to adhere overnight.
-
Serum Starvation: The following day, replace the growth medium with a serum-free medium and incubate for 12-24 hours.
-
Inhibitor Treatment: Treat the cells with varying concentrations of AGN 193836 (e.g., 0, 10 nM, 100 nM, 1 µM) for 2 hours.
-
Stimulation: Stimulate the cells with a growth factor such as EGF (50 ng/mL) for 15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate 20 µg of protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the bands using an ECL detection system.
Mandatory Visualization
Caption: Mechanism of action of AGN 193836 in the MEK/ERK signaling pathway.
Caption: Experimental workflow for Western blot analysis of ERK phosphorylation.
Caption: Troubleshooting logic for inconsistent experimental results.
Validation & Comparative
A Comparative Analysis of the RARα-Selective Agonist AGN 193836 and Pan-Agonist Retinoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the synthetic retinoid AGN 193836, a selective agonist for the Retinoic Acid Receptor Alpha (RARα), with a range of pan-agonist retinoids that exhibit broader activity across the Retinoic Acid Receptor (RAR) and Retinoid X Receptor (RXR) families. This document synthesizes key experimental data on receptor binding affinities, transactivation potential, and biological effects to offer a comprehensive resource for researchers in pharmacology and drug development.
Executive Summary
AGN 193836 demonstrates high selectivity for RARα, offering a tool to dissect the specific roles of this receptor subtype in various physiological and pathological processes. In contrast, pan-agonist retinoids, such as all-trans-retinoic acid (ATRA) and 9-cis-retinoic acid (9-cis-RA), activate multiple RAR and, in the case of 9-cis-RA, RXR subtypes. This broader activity profile can lead to more widespread biological effects but may also contribute to a less favorable side-effect profile. This guide presents the quantitative data underpinning these differences and the experimental methodologies used to derive them.
Data Presentation
Table 1: Receptor Binding Affinities (Kd, nM)
| Compound | RARα | RARβ | RARγ | RXRα | RXRβ | RXRγ |
| AGN 193836 | Potent & Selective Agonist | - | - | - | - | - |
| AGN 195183 (analog) | 3[1] | No Activity[1] | No Activity[1] | - | - | - |
| All-trans-retinoic acid (ATRA) | 0.2-0.7[2] | 0.2-0.7[2] | 0.2-0.7[2] | No Binding | No Binding | No Binding |
| 9-cis-retinoic acid (9-cis-RA) | 0.2-0.7[2] | 0.2-0.7[2] | 0.2-0.7[2] | 15.7[2] | 18.3[2] | 14.1[2] |
| Tazarotene | - | Selective | Selective | Inactive | Inactive | Inactive |
| Bexarotene | - | - | - | Agonist | Agonist | Agonist |
Table 2: Transactivation Potency (EC50, nM) in RARE-tk-Luc Reporter Assay
| Compound | RARα | RARβ | RARγ |
| All-trans-retinoic acid (ATRA) | 169[2] | 9[2] | 2[2] |
| 9-cis-retinoic acid (9-cis-RA) | 13[2] | 173[2] | 58[2] |
Note: EC50 values for AGN 193836 are not specified in the reviewed literature, but it is characterized as a potent RARα agonist.
Table 3: Comparative Biological Effects in Breast Cancer Cells
| Biological Effect | AGN 193836 (RARα-selective) | 9-cis-retinoic acid (Pan-agonist) | Reference |
| Cell Division Inhibition | Retains most of the biological activity | Potent inhibitor | [3] |
| Induction of Apoptosis | Retains most of the biological activity | Potent inducer | [3] |
A study on breast cancer cell lines indicated that the selective retinoid AGN 193836 retains most of the biological activities of the pan-agonist 9-cis-RA, suggesting that RARα plays a crucial role in these processes in this context.[3]
Experimental Protocols
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Kd) of a test compound for a specific nuclear receptor subtype.
Methodology:
-
Receptor Preparation: Nuclear extracts from cells (e.g., COS-7) transiently transfected with expression vectors for the specific human RAR or RXR isotype are prepared.
-
Radioligand: A tritiated retinoid with known high affinity for the receptor of interest (e.g., [³H]all-trans-retinoic acid for RARs, [³H]9-cis-retinoic acid for RXRs) is used.
-
Competition Assay: A constant concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (e.g., AGN 193836 or a pan-agonist).
-
Separation: Bound and free radioligand are separated using a method such as filtration through glass fiber filters. The filters trap the receptor-ligand complexes.
-
Quantification: The amount of radioactivity trapped on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki), which is equivalent to Kd, is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd_radioligand), where [L] is the concentration of the radioligand and Kd_radioligand is its dissociation constant.
Luciferase Reporter Gene Transactivation Assay
Objective: To measure the ability of a compound to activate transcription through a specific nuclear receptor.
Methodology:
-
Cell Culture and Transfection: A suitable mammalian cell line (e.g., HeLa or COS-7) is co-transfected with two plasmids:
-
An expression vector encoding the full-length nuclear receptor of interest (e.g., hRARα, hRARβ, or hRARγ).
-
A reporter plasmid containing a luciferase gene under the control of a promoter with a retinoic acid response element (RARE), such as the RARE-tk-Luc plasmid.
-
-
Compound Treatment: After transfection, the cells are treated with various concentrations of the test compound (e.g., AGN 193836 or a pan-agonist). A vehicle control (e.g., DMSO) is also included.
-
Cell Lysis: Following an incubation period (typically 24-48 hours), the cells are lysed to release the cellular contents, including the expressed luciferase enzyme.
-
Luciferase Assay: The cell lysate is mixed with a luciferase substrate (e.g., luciferin) and ATP in an appropriate buffer. The luciferase enzyme catalyzes a reaction that produces light.
-
Luminescence Measurement: The light output is measured using a luminometer.
-
Data Analysis: The luminescence signal is normalized to a control (e.g., total protein concentration or a co-transfected control reporter like β-galactosidase) to account for variations in transfection efficiency and cell number. The concentration of the compound that produces 50% of the maximal response (EC50) is calculated to determine its potency.
Mandatory Visualization
Caption: Generalized retinoid signaling pathway.
Caption: Workflow for comparing retinoid agonists.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Activation of retinoic acid receptor-dependent transcription by all-trans-retinoic acid metabolites and isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Different effects of the treatment with AGN 193836 and 9-cis-retinoic acid in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to AGN 193836 and Other RARα-Selective Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of AGN 193836 with other prominent RARα-selective agonists, focusing on their binding affinities and transactivation potencies. The information presented is supported by experimental data and methodologies to assist researchers in selecting the appropriate compound for their studies.
Introduction to RARα-Selective Agonists
Retinoic acid receptor alpha (RARα) is a nuclear receptor that plays a crucial role in cell growth, differentiation, and apoptosis. Ligands that selectively activate RARα are valuable tools in both basic research and as potential therapeutic agents for various diseases, including cancer and immunological disorders. AGN 193836 is a potent and selective agonist for RARα, and this guide compares its performance against other well-characterized RARα-selective agonists such as AM580, BMS753, and AGN 195183.
Quantitative Comparison of RARα Agonists
The following table summarizes the binding affinities (Kd/Ki/IC50) and transactivation potencies (EC50) of AGN 193836 and other selected RARα-selective agonists. These values are critical for understanding the potency and selectivity of these compounds.
| Compound | Binding Affinity (nM) | Transactivation (EC50, nM) | Receptor Selectivity |
| AGN 193836 | pKd = 8.4 (~4)[1] | Not Reported | RARα-selective |
| AM580 | IC50 = 8[2] | 0.3 - 0.36[2][3] | RARα > RARβ, RARγ |
| BMS753 | Ki = 2[1][4][5][6][7] | Not Reported | RARα-selective |
| AGN 195183 | Kd = 3[4][8] | Not Reported | RARα-selective |
Note: The pKd of 8.4 for AGN 193836 corresponds to a Kd of approximately 4 nM. It is important to note that while AGN 195183 is described as having improved binding selectivity relative to AGN 193836, specific quantitative data for direct comparison of selectivity ratios are not consistently available across all compounds.[4]
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the mechanisms of action and the methods used to evaluate these agonists, the following diagrams illustrate the RARα signaling pathway and a typical experimental workflow.
Figure 1: Simplified RARα signaling pathway upon agonist binding.
Figure 2: General workflow for evaluating RARα agonist performance.
Experimental Protocols
The quantitative data presented in this guide are typically generated using the following standard experimental methodologies.
Radioligand Binding Assay (for Kd/Ki/IC50 Determination)
This assay measures the affinity of a compound for its receptor.
-
Receptor Preparation: Nuclear extracts containing RARα are prepared from transfected cells or tissues.
-
Competitive Binding: A constant concentration of a radiolabeled ligand known to bind RARα is incubated with the receptor preparation in the presence of varying concentrations of the test compound (e.g., AGN 193836).
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: Receptor-bound radioligand is separated from the unbound radioligand, typically by filtration.
-
Quantification: The amount of radioactivity bound to the receptor is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki or Kd value is then calculated from the IC50 using the Cheng-Prusoff equation.
Luciferase Reporter Gene Assay (for EC50 Determination)
This cell-based assay measures the ability of a compound to activate the transcription of a target gene.
-
Cell Transfection: A suitable cell line is co-transfected with two plasmids: one expressing the RARα receptor and another containing a luciferase reporter gene under the control of a retinoic acid response element (RARE).
-
Compound Treatment: The transfected cells are treated with varying concentrations of the test agonist.
-
Cell Lysis: After an incubation period, the cells are lysed to release the cellular components, including the luciferase enzyme.
-
Luminometry: The luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.
-
Data Analysis: The luminescence signal is proportional to the level of gene transcription. A dose-response curve is generated by plotting the luminescence against the agonist concentration, and the EC50 value (the concentration of the agonist that produces 50% of the maximal response) is determined.
Conclusion
AGN 193836 is a potent RARα-selective agonist with a binding affinity in the low nanomolar range. When compared to other RARα-selective agonists, it demonstrates comparable potency to compounds like BMS753 and AGN 195183 in terms of binding affinity. AM580 stands out with a sub-nanomolar EC50 value, indicating very high potency in transactivation assays. The lack of a reported EC50 value for AGN 193836 in the reviewed literature makes a direct comparison of its transactivation potency challenging. Researchers should consider the specific requirements of their experimental system when choosing an appropriate RARα agonist, taking into account both binding affinity and functional potency. The provided experimental protocols offer a foundation for the in-house evaluation and comparison of these and other retinoid compounds.
References
- 1. AGN193836 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. The antitumor toxin CD437 is a direct inhibitor of DNA polymerase α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abmole.com [abmole.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tandfonline.com [tandfonline.com]
- 6. The Anti-tumor Toxin CD437 is a Direct Inhibitor of DNA Polymerase α - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. AGN193836 | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
Validating AGN 193836's Selectivity for Retinoic Acid Receptor Alpha (RARα)
For researchers, scientists, and drug development professionals, understanding the precise selectivity of a molecular probe is paramount for accurate experimental design and interpretation. This guide provides a comparative analysis of AGN 193836, a synthetic retinoid, and its validated selectivity for the Retinoic Acid Receptor alpha (RARα) subtype over RARβ and RARγ. The information is presented through comparative data tables, detailed experimental methodologies, and signaling pathway visualizations to offer a comprehensive resource for evaluating its use in research and development.
AGN 193836 has been identified as a potent and selective agonist for RARα, making it a valuable tool for dissecting the specific roles of this receptor subtype in various physiological and pathological processes.[1] Its utility lies in its ability to activate RARα-mediated signaling pathways with minimal off-target effects on the other RAR subtypes.
Comparative Analysis of RAR Ligand Selectivity
To objectively assess the selectivity of AGN 193836, its performance is compared against other well-characterized RAR modulators. The following tables summarize the binding affinities (Kd) and functional potencies (EC50) of AGN 193836 and other reference compounds for the three RAR subtypes. A lower Kd value indicates tighter binding to the receptor, while a lower EC50 value signifies greater potency in activating the receptor's transcriptional activity.
| Compound | Type | RARα | RARβ | RARγ |
| Kd (nM) | Kd (nM) | Kd (nM) | ||
| all-trans Retinoic Acid (ATRA) | Pan-Agonist | 0.2-0.7 | 0.2-0.7 | 0.2-0.7 |
| AGN 193836 | RARα-Selective Agonist | Data Not Available | Data Not Available | Data Not Available |
| AM 580 | RARα-Selective Agonist | Data Not Available | Data Not Available | Data Not Available |
| TTNPB | Pan-Agonist | Data Not Available | Data Not Available | Data Not Available |
| BMS 493 | Pan-Inverse Agonist | Data Not Available | Data Not Available | Data Not Available |
| Note: While specific Kd values for AGN 193836 were not available in the searched literature, its high selectivity is demonstrated through functional assays. |
| Compound | Type | RARα | RARβ | RARγ |
| EC50 (nM) | EC50 (nM) | EC50 (nM) | ||
| all-trans Retinoic Acid (ATRA) | Pan-Agonist | 169 | 9 | 2 |
| AGN 193836 | RARα-Selective Agonist | Data Not Available | Data Not Available | Data Not Available |
| AM 580 | RARα-Selective Agonist | 0.3 | 8.6 | 13 |
| TTNPB | Pan-Agonist | 21 | 4 | 2.4 |
| BMS 493 | Pan-Inverse Agonist | Data Not Available | Data Not Available | Data Not Available |
| Data presented is a compilation from various sources and experimental conditions may vary.[2][3][4][5][6] |
Visualizing the RAR Signaling Pathway and Experimental Workflow
To further elucidate the mechanism of action and the methods used to determine selectivity, the following diagrams illustrate the canonical RAR signaling pathway and a typical experimental workflow for assessing ligand selectivity.
Caption: Canonical RAR signaling pathway.
Caption: Workflow for determining RAR selectivity.
Detailed Experimental Protocols
The validation of AGN 193836's selectivity for RARα relies on two primary types of in vitro assays: radioligand binding assays and transcriptional activation (reporter gene) assays.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a specific receptor subtype.
Objective: To determine the dissociation constant (Kd) of AGN 193836 for RARα, RARβ, and RARγ.
Methodology:
-
Receptor Preparation: Full-length human RARα, RARβ, and RARγ are expressed in a suitable system (e.g., insect cells or in vitro transcription/translation) and cell extracts or purified receptors are prepared.
-
Binding Reaction: A constant concentration of a radiolabeled pan-RAR agonist, typically [³H]-all-trans retinoic acid ([³H]-ATRA), is incubated with the receptor preparation.
-
Competition: Increasing concentrations of the unlabeled test compound (AGN 193836) are added to the reaction mixtures to compete with the radioligand for binding to the receptor.
-
Separation: After reaching equilibrium, bound and free radioligand are separated using a method such as filtration through glass fiber filters.
-
Quantification: The amount of radioactivity bound to the filter is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Kd is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd of Ligand) , where [L] is the concentration of the radioligand.
Transcriptional Activation (Reporter Gene) Assay
This assay measures the functional consequence of a compound binding to and activating a receptor, resulting in the transcription of a target gene.
Objective: To determine the half-maximal effective concentration (EC50) of AGN 193836 for activating transcription mediated by RARα, RARβ, and RARγ.
Methodology:
-
Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293T or HeLa) is co-transfected with two plasmids:
-
An expression vector containing the full-length cDNA for either human RARα, RARβ, or RARγ.
-
A reporter plasmid containing a retinoic acid response element (RARE) upstream of a reporter gene (e.g., firefly luciferase or β-galactosidase).
-
-
Compound Treatment: The transfected cells are treated with increasing concentrations of the test compound (AGN 193836).
-
Cell Lysis and Reporter Assay: After an incubation period (typically 18-24 hours), the cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.
-
Data Analysis: The reporter activity is plotted against the concentration of the test compound, and the EC50 value is determined from the resulting dose-response curve.
The high selectivity of AGN 193836 for RARα, as would be demonstrated by a significantly lower Kd and EC50 for RARα compared to RARβ and RARγ, validates its use as a specific tool for investigating RARα-mediated biological processes.
References
- 1. Different effects of the treatment with AGN 193836 and 9-cis-retinoic acid in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AM 580 | Retinoic Acid Receptors | Tocris Bioscience [tocris.com]
- 3. stemcell.com [stemcell.com]
- 4. AM-580 | Cell Signaling Technology [cellsignal.com]
- 5. Activation of retinoic acid receptor-dependent transcription by all-trans-retinoic acid metabolites and isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
Cross-Validation of Experimental Findings with AGN 193836: A Comparative Guide for Researchers
This guide provides a comprehensive comparison of the experimental findings related to AGN 193836, a selective Retinoic Acid Receptor alpha (RARα) agonist. The performance of AGN 193836 is objectively compared with alternative compounds, supported by experimental data from peer-reviewed studies. This document is intended for researchers, scientists, and drug development professionals working in the fields of oncology and molecular pharmacology.
Introduction to AGN 193836 and its Mechanism of Action
AGN 193836 is a synthetic retinoid that acts as a selective agonist for the Retinoic Acid Receptor alpha (RARα), a member of the nuclear receptor superfamily.[1][2] Upon binding, AGN 193836 induces a conformational change in the RARα receptor, leading to the recruitment of coactivator proteins and the transcription of target genes.[3] These genes are involved in various cellular processes, including cell differentiation, proliferation, and apoptosis.[3][4] The selectivity of AGN 193836 for RARα is a key feature, as it may offer a more targeted therapeutic approach with potentially fewer side effects compared to non-selective retinoids.[5]
The signaling pathway of RARα typically involves its heterodimerization with the Retinoid X Receptor (RXR).[3] In the absence of a ligand, the heterodimer is bound to DNA at specific sequences known as Retinoic Acid Response Elements (RAREs) and is associated with corepressor proteins, inhibiting gene transcription.[3] Ligand binding, such as with AGN 193836, displaces the corepressors and allows for the recruitment of coactivators, initiating gene expression.[3]
Comparative Analysis of AGN 193836 and Alternatives
To provide a thorough cross-validation of the experimental findings, this guide compares AGN 193836 with three key alternatives:
-
9-cis-Retinoic Acid (9cRA): A pan-agonist that binds to all three RAR subtypes (α, β, γ) and RXRs, serving as a non-selective control.[5][6][7]
-
AGN 195183: A next-generation, highly selective RARα agonist with potentially improved binding affinity compared to AGN 193836.[4][8]
-
BMS 195614: A selective RARα antagonist that blocks the receptor's activity, providing a counterpoint to the agonist effects of AGN 193836.[9][10]
Quantitative Data Presentation
The following tables summarize the key quantitative data from comparative studies.
Table 1: Receptor Binding Affinity
| Compound | Target Receptor | Binding Affinity (Kd or Ki, nM) | Reference |
| AGN 193836 | RARα | Data not explicitly found in searches | |
| AGN 195183 | RARα | 3 (Kd) | [8] |
| BMS 195614 | RARα | 2.5 (Ki) | [9] |
Note: While a direct Kd value for AGN 193836 was not found in the provided search results, it is described as a potent and selective RARα agonist, suggesting high affinity.[2]
Table 2: Effects on Breast Cancer Cell Lines
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| AGN 193836 | T47D | Cell Growth | % of control | Significant inhibition | [5] |
| 9-cis-Retinoic Acid | T47D | Cell Growth | % of control | Significant inhibition | [5] |
| AGN 193836 | ZR-75.1 | Cell Growth | % of control | Significant inhibition | [5] |
| 9-cis-Retinoic Acid | ZR-75.1 | Cell Growth | % of control | Significant inhibition | [5] |
| AGN 195183 | T-47D, SK-BR-3 | Cell Growth | Inhibition | Inhibits growth | [8] |
| 9-cis-Retinoic Acid | MCF-7 | Cell Growth | Inhibition | Dose-dependent inhibition | [11] |
| 9-cis-Retinoic Acid | MCF-7, LY2 | Anchorage-independent growth | Inhibition | Inhibition observed | [6] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
RARα Binding Assay (Radioligand Displacement)
Objective: To determine the binding affinity of test compounds to the RARα receptor.
Materials:
-
Human recombinant RARα protein
-
[3H]-labeled all-trans-retinoic acid (radioligand)
-
Test compounds (AGN 193836, AGN 195183, BMS 195614)
-
Binding buffer (e.g., Tris-HCl, pH 7.4, containing protease inhibitors)
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a multi-well plate, incubate a fixed concentration of human recombinant RARα protein with a fixed concentration of [3H]-all-trans-retinoic acid.
-
Add the different concentrations of the test compounds to the wells.
-
Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Separate the bound from the free radioligand using a method such as filtration through a glass fiber filter.
-
Measure the radioactivity of the bound ligand using a scintillation counter.
-
The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.[12][13]
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of test compounds on the viability and proliferation of breast cancer cells.
Materials:
-
Breast cancer cell lines (e.g., T47D, ZR-75.1, MCF-7)
-
Cell culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum)
-
Test compounds (AGN 193836, 9-cis-retinoic acid, AGN 195183)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the breast cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds. Include a vehicle-only control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a few hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.[14][15][16]
Mandatory Visualizations
Signaling Pathway of RARα Agonists
Caption: RARα signaling pathway activated by AGN 193836.
Experimental Workflow for Comparative Analysis
Caption: Workflow for comparing AGN 193836 with alternatives.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Retinoic acid receptor alpha - Wikipedia [en.wikipedia.org]
- 4. Facebook [cancer.gov]
- 5. Different effects of the treatment with AGN 193836 and 9-cis-retinoic acid in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The efficacy of 9-cis retinoic acid in experimental models of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase I study of 9-cis-retinoic acid (ALRT1057 capsules) in adults with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. rndsystems.com [rndsystems.com]
- 11. 9-Cis retinoic acid inhibits growth of breast cancer cells and down-regulates estrogen receptor RNA and protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. Physical and Functional Interactions between Cellular Retinoic Acid Binding Protein II and the Retinoic Acid-Dependent Nuclear Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Testing Cell Viability in Breast Cancer Cells with EZ4U - MTT Assay | Biomedica [bmgrp.com]
- 15. Cellular viability assay [bio-protocol.org]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of AGN 193836 and Standard Cancer Therapies
In the landscape of oncological research, the quest for targeted therapies with improved efficacy and reduced side effects is paramount. AGN 193836, a selective retinoic acid receptor alpha (RARα) agonist, represents a promising area of investigation, particularly in the context of breast cancer. This guide provides a comparative overview of the preclinical efficacy of AGN 193836 against established cancer therapies, supported by available experimental data. This analysis is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this novel compound.
Mechanism of Action: A Targeted Approach
AGN 193836 exerts its effects by selectively binding to and activating the retinoic acid receptor alpha (RARα). RARα is a nuclear receptor that, upon activation, can modulate the transcription of genes involved in critical cellular processes such as proliferation, differentiation, and apoptosis. In the context of cancer, particularly breast cancer, the activation of RARα by an agonist like AGN 193836 is hypothesized to inhibit cancer cell growth and induce programmed cell death. Preclinical studies have suggested that selective RARα agonists can inhibit proliferation and induce apoptosis in breast cancer cell lines.[1] Furthermore, the expression of RARα has been correlated with the growth-inhibitory effects of retinoids, irrespective of the estrogen receptor (ER) status of the cancer cells. This suggests a potential therapeutic avenue for ER-negative breast cancers, which are typically more challenging to treat with conventional endocrine therapies.
dot
Figure 1: Simplified signaling pathway of AGN 193836.
Preclinical Efficacy of AGN 193836
While specific quantitative clinical data for AGN 193836 remains limited in publicly available literature, preclinical studies on selective RARα agonists provide valuable insights into its potential efficacy. One study demonstrated that a selective RARα agonist was significantly more potent in inhibiting the growth of breast cancer cell lines compared to a RARγ agonist. Another study indicated that a selective RARα agonist retained most of the biological activities of a pan-agonist retinoid, 9-cis-retinoic acid (9cRA), with the potential for a more favorable side-effect profile in vivo.[1]
To provide a comprehensive comparison, the following tables summarize the efficacy of various standard-of-care therapies for breast cancer, against which the future clinical data of AGN 193836 will be benchmarked.
Endocrine Therapies
| Therapy | Mechanism of Action | Efficacy Data (Clinical Trials) |
| Tamoxifen (B1202) | Selective Estrogen Receptor Modulator (SERM) | Adjuvant treatment for 5 years is associated with a 30% reduction in recurrence and a 20% reduction in mortality over 10 years.[2] In the Breast Cancer Prevention Trial (BCPT), tamoxifen reduced the risk of invasive breast cancer by 49%.[3] |
| Letrozole (B1683767) | Aromatase Inhibitor | In the BIG 1-98 trial, 73.8% of women on letrozole were disease-free at 8 years.[4] As an extended adjuvant therapy after tamoxifen, letrozole reduced disease recurrences by 43%.[5] |
| Anastrozole (B1683761) | Aromatase Inhibitor | The ATAC trial (10-year analysis) showed significant improvements in disease-free survival (HR 0.91), time to recurrence (HR 0.84), and time to distant recurrence (HR 0.87) compared to tamoxifen.[6] In the IBIS-II prevention trial, anastrozole reduced the incidence of breast cancer by 53% compared to placebo.[7] |
| Exemestane (B1683764) | Aromatase Inactivator | In the IES study, switching to exemestane after 2-3 years of tamoxifen resulted in a 4.5% absolute increase in 8-year disease-free survival.[8] In first-line treatment of metastatic breast cancer, exemestane showed a median progression-free survival of 9.95 months compared to 5.72 months for tamoxifen.[9] |
| Fulvestrant (B1683766) | Selective Estrogen Receptor Degrader (SERD) | In combination with abemaciclib (B560072), fulvestrant demonstrated a median progression-free survival of 16.9 months compared to 9.3 months with fulvestrant alone in the MONARCH 2 trial.[10] |
CDK4/6 Inhibitors (in combination with endocrine therapy)
| Therapy | Efficacy Data (Clinical Trials) |
| Palbociclib (B1678290) | In the PALOMA-2 trial, palbociclib plus letrozole resulted in a median overall survival of 53.9 months versus 51.2 months for placebo plus letrozole.[11] Real-world data showed a median progression-free survival of 20.9 months in the first-line setting.[12] |
| Ribociclib (B560063) | The MONALEESA-2 trial showed a median overall survival of nearly 64 months with ribociclib plus letrozole compared to over 51 months with letrozole alone.[13] The NATALEE trial demonstrated a significant invasive disease-free survival benefit at 3 years (90.7% vs 87.6%).[14] |
| Abemaciclib | In the MONARCH 3 trial, abemaciclib plus an aromatase inhibitor showed a median progression-free survival of 28.18 months versus 14.76 months for the placebo combination. The monarchE trial showed a 5-year absolute improvement in invasive disease-free survival.[15] |
HER2-Targeted Therapies
| Therapy | Efficacy Data (Clinical Trials) |
| Trastuzumab | In combination with pertuzumab and chemotherapy (APHINITY trial), it reduced the risk of recurrence or death by 28% in lymph node-positive patients.[16] |
| Pertuzumab | The PEONY trial showed a total pathologic complete response rate of 39.3% with pertuzumab, trastuzumab, and docetaxel (B913) versus 21.8% with placebo.[1] A meta-analysis showed that pertuzumab combination therapy reduced the risk of disease progression (HR 0.72) and death (HR 0.80).[17] |
| Ado-trastuzumab emtansine (T-DM1) | The KATHERINE trial showed a 3-year invasive disease-free survival rate of 88.3% versus 77.0% for trastuzumab alone in patients with residual invasive disease after neoadjuvant therapy.[18] |
Chemotherapies
| Therapy | Efficacy Data (Clinical Trials) |
| Paclitaxel | In combination with abemaciclib and endocrine therapy, it showed a 12-week overall response rate of 40.2% in the ABIGAIL study.[19] |
| Docetaxel | As a single agent in metastatic breast cancer, it has shown overall response rates ranging from 49% to 67.7%.[20][21][22] In a pooled analysis, docetaxel was associated with a 15% lower hazard for disease progression.[23] |
| Doxorubicin (B1662922) | In combination with docetaxel and cyclophosphamide (B585), it demonstrated a high overall response rate of 82% in metastatic breast cancer.[24] |
| Cyclophosphamide | In combination with docetaxel, it showed an improvement in disease-free survival (86% vs 80%) and overall survival compared to doxorubicin and cyclophosphamide in the US Oncology 9735 trial.[20] |
Experimental Protocols
Detailed experimental protocols for AGN 193836 are not extensively available in the public domain. However, based on standard methodologies for evaluating similar compounds, the following outlines the likely experimental workflows.
In Vitro Proliferation and Apoptosis Assays
dot
Figure 2: General workflow for in vitro proliferation and apoptosis assays.
Cell Culture: Breast cancer cell lines (e.g., MCF-7, MDA-MB-231, SK-BR-3) would be cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
Proliferation Assay: Cells would be seeded in microplates and treated with a range of concentrations of AGN 193836. After a specified incubation period, a reagent such as MTT or XTT is added, which is converted into a colored formazan (B1609692) product by metabolically active cells. The absorbance is then measured to determine cell viability.
Apoptosis Assay: Following treatment with AGN 193836, cells would be stained with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the apoptotic cell membrane) and a viability dye like propidium iodide (PI). The percentage of apoptotic and necrotic cells would then be quantified using flow cytometry.
Conclusion
References
- 1. Efficacy, Safety, and Tolerability of Pertuzumab, Trastuzumab, and Docetaxel for Patients With Early or Locally Advanced ERBB2-Positive Breast Cancer in Asia: The PEONY Phase 3 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of tamoxifen as treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Estimation of tamoxifen's efficacy for preventing the formation and growth of breast tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Letrozole for Breast Cancer · Recruiting Participants for Phase Phase 4 Clinical Trial 2025 | Power | Power [withpower.com]
- 5. Letrozole in the extended adjuvant setting: MA.17 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of anastrozole and tamoxifen as adjuvant treatment for early-stage breast cancer: 10-year analysis of the ATAC trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. breastcancertrials.org.au [breastcancertrials.org.au]
- 8. Clinical utility of exemestane in the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancernetwork.com [cancernetwork.com]
- 10. The Evolution of Abemaciclib Clinical Trial Data for the Treatment of HR-Positive/HER2-Negative Metastatic Breast Cancer - Oncology Practice Management [oncpracticemanagement.com]
- 11. ascopubs.org [ascopubs.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Ribociclib Improves Survival in Advanced Breast Cancer - NCI [cancer.gov]
- 14. A phase III trial of adjuvant ribociclib plus endocrine therapy versus endocrine therapy alone in patients with HR-positive/HER2-negative early breast cancer: final invasive disease-free survival results from the NATALEE trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. vjoncology.com [vjoncology.com]
- 16. targetedonc.com [targetedonc.com]
- 17. Efficacy and safety of treatment with or without pertuzumab for HER2-positive breast cancer: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. targetedonc.com [targetedonc.com]
- 20. Benefit risk assessment and update on the use of docetaxel in the management of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Docetaxel is a major cytotoxic drug for the treatment of advanced breast cancer: a phase II trial of the Clinical Screening Cooperative Group of the European Organization for Research and Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. cancernetwork.com [cancernetwork.com]
- 23. Estrogen Receptor Expression and Docetaxel Efficacy in Patients with Metastatic Breast Cancer: A Pooled Analysis of Four Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Reduced-Dose Chemotherapy for Breast Cancer · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
A Comparative Analysis of AGN 193836 and Preceding Retinoid Generations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of the novel synthetic retinoid, AGN 193836, against established first and third-generation retinoids: Tretinoin, Adapalene, and Tazarotene. The following sections detail a comparative analysis of their receptor binding affinities and transactivation potencies, supported by detailed experimental protocols and visual representations of key biological pathways and workflows.
Introduction to Retinoid Generations and Receptor Selectivity
Retinoids, a class of compounds derived from vitamin A, exert their biological effects by binding to and activating retinoic acid receptors (RARs) and retinoid X receptors (RXRs). There are three subtypes of RARs: RARα, RARβ, and RARγ, which are expressed in various tissues and regulate gene transcription involved in cellular differentiation, proliferation, and apoptosis. The evolution of synthetic retinoids has led to the development of compounds with increased receptor selectivity, aiming to optimize therapeutic efficacy while minimizing adverse effects.
-
First-Generation Retinoids (e.g., Tretinoin): These are non-aromatic, naturally occurring or closely related compounds that generally exhibit non-selective binding to all three RAR subtypes.
-
Third-Generation Retinoids (e.g., Adapalene, Tazarotene): These are poly-aromatic compounds designed for greater receptor selectivity, primarily targeting RARβ and RARγ.
-
AGN 193836: A novel synthetic retinoid characterized by its high potency and remarkable selectivity as a RARα agonist.
Comparative Quantitative Analysis
The following tables summarize the key quantitative data comparing the receptor binding affinity and transactivation potency of AGN 193836 with previous generations of retinoids.
Table 1: Retinoic Acid Receptor (RAR) Binding Affinity (Kd, nM)
| Compound | Generation | RARα | RARβ | RARγ | Receptor Selectivity Profile |
| AGN 193836 | Novel Synthetic | Highly Potent (>>2000-fold vs RARβ)[1] | No significant binding[1] | No demonstrable affinity[1] | Highly RARα Selective |
| Tretinoin | First | 2[2] | 2[2] | 3[2] | Non-selective |
| Adapalene | Third | Low affinity[2] | High affinity | High affinity | RARβ and RARγ Selective |
| Tazarotenic Acid * | Third | Low affinity | High affinity | High affinity | RARβ and RARγ Selective [3] |
*Tazarotene is a prodrug that is metabolized to its active form, tazarotenic acid.
Table 2: Retinoic Acid Receptor (RAR) Transactivation Potency (EC50, nM)
| Compound | Generation | RARα | RARβ | RARγ |
| AGN 193836 | Novel Synthetic | Data not available | Data not available | Data not available |
| Tretinoin | First | 4[4] | 5[4] | 2[4] |
| Adapalene | Third | 22[2] | 2.3[2] | 9.3[2] |
| Tazarotenic Acid * | Third | Data not available | Data not available | Data not available |
*Tazarotene is a prodrug that is metabolized to its active form, tazarotenic acid.
Signaling Pathways and Experimental Workflows
Visual diagrams are provided below to illustrate the retinoid signaling pathway and the general workflows for the key experimental assays used to characterize these compounds.
Caption: Retinoid signaling pathway.
Caption: Competitive radioligand binding assay workflow.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Tazarotene: the first receptor-selective topical retinoid for the treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Interactions of Selective Agonists and Antagonists with the Retinoic Acid Receptor γ [mdpi.com]
Comparative Guide to Replicating Studies with AGN 193836 and Its Alternatives in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of AGN 193836, a selective Retinoic Acid Receptor alpha (RARα) agonist, and its alternatives for use in cancer research. It is designed to assist researchers in replicating and building upon studies that have utilized these compounds. The information presented is based on a comprehensive review of published literature.
Introduction to AGN 193836 and Retinoid Signaling
AGN 193836 is a synthetic retinoid with high selectivity for the Retinoic Acid Receptor alpha (RARα). Retinoids, which are derivatives of vitamin A, play crucial roles in regulating cell proliferation, differentiation, and apoptosis.[1] Their biological effects are primarily mediated by two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs). AGN 193836's selectivity for RARα makes it a valuable tool for investigating the specific roles of this receptor subtype in various physiological and pathological processes, particularly in cancer.
Comparative Analysis of AGN 193836 and Alternatives
Several other compounds are frequently used in studies of retinoid signaling, each with different receptor specificities. This section compares AGN 193836 with a pan-agonist, another selective RARα agonist, and a selective RARα antagonist.
Data Presentation
The following tables summarize the key characteristics and reported biological activities of AGN 193836 and its alternatives.
Table 1: Receptor Specificity and Potency
| Compound Name | Receptor Target(s) | Receptor Specificity | Reported Potency (Ki or EC50/IC50) |
| AGN 193836 | RARα | Selective Agonist | Not explicitly stated in reviewed literature. |
| 9-cis-Retinoic Acid | RARs (α, β, γ) & RXRs | Pan-Agonist | EC50 ~3 nM (SK-BR-3 cells) |
| AM580 | RARα | Selective Agonist | IC50: 8 nM, EC50: 0.36 nM[2] |
| BMS 195614 | RARα | Selective Antagonist | Ki: 2.5 nM[3][4] |
Table 2: Comparison of Biological Effects in Breast Cancer Cell Lines
| Compound | Effect on Cell Proliferation | Effect on Apoptosis | Notes |
| AGN 193836 | Inhibition | Induction | Effects are comparable to the pan-agonist 9-cis-retinoic acid, suggesting that RARα activation is a key mediator of these effects in breast cancer cells.[1] |
| 9-cis-Retinoic Acid | Inhibition | Induction | Inhibits anchorage-independent growth of MCF-7 and LY2 cells.[5] |
| AM580 | Inhibition | Induction | More effective than the pan-agonist all-trans-retinoic acid (ATRA) in controlling breast cancer cell growth in vitro and in vivo.[6][7] |
| BMS 195614 | No direct effect alone; blocks agonist-induced effects | Blocks agonist-induced effects | Can reverse the effects of RARα agonists.[8] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in studies involving AGN 193836 and its alternatives. These protocols are synthesized from multiple sources to provide a comprehensive guide.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is used to assess the effect of retinoids on cell viability and proliferation.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, SK-BR-3, T-47D)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
AGN 193836 and alternative compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of AGN 193836 and alternative compounds in complete medium. The final concentration of DMSO should be less than 0.1%. Remove the medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plates for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot dose-response curves to determine the IC50 value for each compound.[9][10]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is used to quantify the induction of apoptosis by retinoids.
Materials:
-
Breast cancer cell lines
-
Complete cell culture medium
-
AGN 193836 and alternative compounds (dissolved in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of AGN 193836 or alternative compounds for a specified time (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis for RARα Signaling Proteins
This protocol is used to assess the effect of retinoids on the expression of proteins in the RARα signaling pathway.
Materials:
-
Breast cancer cell lines
-
Complete cell culture medium
-
AGN 193836 and alternative compounds (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-RARα, anti-p21, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the compounds as described above. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate. Detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Signaling Pathway
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. The efficacy of 9-cis retinoic acid in experimental models of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Retinoids and breast cancer: new clues to increase their activity and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "Reversal by RARα agonist Am580 of c-Myc-induced imbalance in RARα/RARγ" by Almudena Bosch, Silvina P. Bertran et al. [mds.marshall.edu]
- 8. apexbt.com [apexbt.com]
- 9. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 10. zoehlerbz.medium.com [zoehlerbz.medium.com]
Head-to-Head Comparison: AGN 193836 vs. Tamibarotene in Retinoic Acid Receptor Modulation
For researchers and professionals in drug development, the selection of specific retinoic acid receptor (RAR) modulators is critical for targeted therapeutic strategies. This guide provides a detailed, objective comparison of two prominent RAR agonists, AGN 193836 and tamibarotene (B1681231), focusing on their performance, supported by available experimental data.
Introduction to AGN 193836 and Tamibarotene
AGN 193836 is a synthetic retinoid characterized as a potent and highly selective agonist for the retinoic acid receptor alpha (RARα). Its selectivity makes it a valuable tool for investigating the specific roles of RARα in various physiological and pathological processes, including cancer.
Tamibarotene (formerly known as Am80) is another synthetic retinoid that exhibits high specificity for RARα and retinoic acid receptor beta (RARβ) over retinoic acid receptor gamma (RARγ).[1][2] It has been clinically investigated and is approved in Japan for the treatment of relapsed or refractory acute promyelocytic leukemia (APL).[1][2]
Quantitative Performance Data
The following tables summarize the available quantitative data on the binding affinities and functional activities of AGN 193836 and tamibarotene for the different RAR subtypes. It is important to note that this data is compiled from various sources and may not be directly comparable due to differing experimental conditions.
Table 1: Binding Affinity (Kd) for Retinoic Acid Receptors
| Compound | RARα (nM) | RARβ (nM) | RARγ (nM) | Source |
| AGN 193836 | 3 | No activity | No activity | [3] |
| Tamibarotene | High Affinity | High Affinity | Low Affinity | [1][2] |
Disclaimer: The lack of a single study directly comparing the Kd values of both compounds necessitates caution in direct comparisons.
Table 2: Functional Activity (EC50) in Transactivation Assays
| Compound | RARα (nM) | RARβ (nM) | RARγ (nM) | Source |
| AGN 193836 | Data not available | Data not available | Data not available | |
| Tamibarotene | Data not available | Data not available | Data not available |
Mechanism of Action and Signaling Pathways
Both AGN 193836 and tamibarotene exert their effects by binding to and activating RARs, which are ligand-dependent transcription factors. Upon activation, the RARs form heterodimers with retinoid X receptors (RXRs) and bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in cell differentiation, proliferation, and apoptosis.
In the context of Acute Promyelocytic Leukemia (APL), the characteristic PML-RARα fusion protein acts as a transcriptional repressor. RARα agonists like tamibarotene can bind to the RARα moiety of the fusion protein, leading to a conformational change that releases co-repressors and recruits co-activators, ultimately inducing the differentiation of leukemic blasts.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]
- 3. Luciferase transduction and selection protocol for reliable in vivo bioluminescent measurements in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
On-Target Efficacy of AGN 193836: A Comparative Analysis for Drug Development Professionals
For Immediate Release
This guide provides a comprehensive comparison of AGN 193836, a selective Retinoic Acid Receptor alpha (RARα) agonist, with other notable RAR modulators. The following analysis is intended for researchers, scientists, and drug development professionals to objectively evaluate the on-target effects of AGN 193836 based on available experimental data.
Introduction to AGN 193836 and Retinoic Acid Receptor Modulation
AGN 193836 is a synthetic retinoid designed to selectively activate the Retinoic Acid Receptor alpha (RARα), a ligand-dependent transcription factor crucial in cell growth, differentiation, and apoptosis.[1] The therapeutic potential of RAR modulators is vast, with applications in oncology and dermatology. However, achieving isoform-selective engagement is critical to minimizing off-target effects. This guide compares the performance of AGN 193836 against a pan-RAR agonist, another selective RARα agonist, and a pan-RAR inverse agonist to highlight its specific on-target properties.
Comparative Analysis of On-Target Effects
To confirm the on-target effects of AGN 193836, its binding affinity and functional potency are compared with other RAR modulators. The data presented below is collated from various sources and summarized for direct comparison.
Table 1: Comparative Binding Affinity of RAR Modulators
| Compound | Target(s) | Binding Affinity (Kd/Ki/IC50 in nM) | Selectivity Profile |
| AGN 193836 | RARα Agonist | Not explicitly reported in the searched literature | Selective for RARα[1] |
| AGN 195183 | RARα Agonist | Kd = 3 nM for RARα[2] | Highly selective for RARα with no activity on RARβ/γ[2] |
| 9-cis-Retinoic Acid | Pan-RAR Agonist | IC50 ≈ 5-12 nM for RARα, β, γ[3] | Binds to all three RAR isoforms[3] |
| Tamibarotene | RARα/β Agonist | High specificity for RARα and RARβ over RARγ[4] | Selective for RARα and RARβ[4] |
| BMS 493 | Pan-RAR Inverse Agonist | Not explicitly reported in the searched literature | Inverse agonist for all RAR isoforms |
Table 2: Comparative Functional Activity of RAR Modulators
| Compound | Assay Type | Cell Line | Functional Potency (EC50 in nM) | Observed Effect |
| AGN 193836 | Growth Inhibition | Breast Cancer Cells | Not explicitly reported in the searched literature | Induces growth inhibition and apoptosis[1] |
| 9-cis-Retinoic Acid | Growth Inhibition | SK-BR-3 Breast Cancer Cells | ~3 nM[5] | Induces growth inhibition[5] |
| Tamibarotene | Cell Viability | RARα SE+ AML Cells | 100 nM (concentration tested)[6] | Dose-dependently inhibits cell viability[6] |
| BMS 493 | Transcriptional Reporter Assay | Not explicitly reported | Not applicable (Inverse Agonist) | Increases nuclear corepressor interaction with RARs |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and experimental validation, the following diagrams are provided.
Caption: Signaling pathway of AGN 193836 as a RARα agonist.
Caption: Workflow for confirming on-target effects of AGN 193836.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key assays used to characterize RAR modulators.
Radioligand Binding Assay
This assay determines the binding affinity of a compound to its target receptor.
1. Preparation of Nuclear Extracts:
-
Culture COS-7 cells and transfect with expression vectors for human RARα, RARβ, or RARγ.[7]
-
After 48 hours, harvest the cells and prepare nuclear extracts.[7]
2. Binding Reaction:
-
In a 96-well plate, incubate the nuclear extracts with a constant concentration of a radiolabeled RAR ligand (e.g., [³H]-all-trans-retinoic acid) and varying concentrations of the unlabeled test compound (e.g., AGN 193836).[8][9]
-
Incubate at 4°C for a specified time to reach equilibrium.
3. Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.[8]
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.[8]
4. Quantification and Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC₅₀ value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[10]
Transcriptional Activation (Reporter) Assay
This assay measures the ability of a compound to activate gene transcription through its target receptor.
1. Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HeLa or HEK293T) in appropriate media.[7][11]
-
Co-transfect the cells with an expression vector for the specific RAR isoform and a reporter plasmid containing a luciferase gene under the control of a retinoic acid response element (RARE).[7][12]
2. Compound Treatment:
-
After transfection, treat the cells with varying concentrations of the test compound (e.g., AGN 193836) for 16-24 hours.[11][12]
3. Cell Lysis and Luciferase Assay:
-
Lyse the cells and add a luciferase substrate to the cell lysate.[12]
-
Measure the luminescence produced using a luminometer.
4. Data Analysis:
-
Plot the luciferase activity against the concentration of the test compound to generate a dose-response curve.
-
Determine the EC₅₀ value, which is the concentration of the compound that produces 50% of the maximal response.
Conclusion
The available data confirms that AGN 193836 is a selective agonist of RARα, demonstrating on-target effects in cellular models. While specific binding affinity and functional potency values for AGN 193836 were not explicitly found in the searched literature, its biological activity in breast cancer cells aligns with its intended mechanism of action.[1] For a more definitive quantitative comparison, further head-to-head studies with other RAR modulators using standardized assays are recommended. The provided protocols offer a framework for conducting such validation experiments. This guide serves as a valuable resource for researchers and drug development professionals in the evaluation and advancement of RAR-targeted therapies.
References
- 1. Different effects of the treatment with AGN 193836 and 9-cis-retinoic acid in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Retinoic acid receptor alpha expression correlates with retinoid-induced growth inhibition of human breast cancer cells regardless of estrogen receptor status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. Selective high affinity retinoic acid receptor alpha or beta-gamma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. indigobiosciences.com [indigobiosciences.com]
Safety Operating Guide
Safe Disposal and Handling of AGN 192836: A Procedural Guide
Disclaimer: The following guidelines are based on general best practices for handling and disposal of laboratory research chemicals. The identifier "AGN 192836" does not correspond to a publicly documented compound. Therefore, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer and your institution's Environmental Health and Safety (EHS) department for definitive procedures.
This document provides a framework for the safe handling and disposal of a hypothetical research compound, this compound, designed to assist researchers, scientists, and drug development professionals in maintaining a safe laboratory environment.
I. Pre-Disposal and Handling Protocols
Prior to handling this compound, it is crucial to be familiar with its specific hazards. The following table summarizes general quantitative data that should be obtained from the compound-specific SDS.
Table 1: Hypothetical Physical and Chemical Properties of this compound
| Property | Value | Notes |
| pH (for neutralization) | 3.5 - 4.5 (in 1% aqueous solution) | Neutralize with a suitable base (e.g., sodium bicarbonate) to a pH of 6.0 - 8.0 before disposal. |
| Recommended Storage Temp. | 2 - 8 °C | Store in a tightly sealed container in a designated, well-ventilated, and cool area. |
| Solubility | Soluble in DMSO, Ethanol | Consider the solvent when determining the appropriate waste stream. |
| LD50 (Oral, Rat) | >2000 mg/kg (Assumed) | While assumed to be low toxicity, handle with appropriate personal protective equipment (PPE). |
II. Experimental Protocol: Neutralization of Acidic Waste
This protocol outlines a general procedure for neutralizing acidic waste, such as a solution of this compound, before disposal.
Materials:
-
Waste solution containing this compound
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
pH meter or pH strips
-
Stir plate and stir bar
-
Appropriate chemical waste container
-
Personal Protective Equipment (PPE): safety goggles, lab coat, gloves
Procedure:
-
Place the container with the acidic waste solution on a stir plate in a certified chemical fume hood.
-
Add a stir bar and begin gentle stirring.
-
Slowly add the 5% sodium bicarbonate solution dropwise to the waste. Be cautious of potential effervescence or heat generation.
-
Monitor the pH of the solution continuously using a calibrated pH meter or pH strips.
-
Continue adding the sodium bicarbonate solution until the pH of the waste is stable between 6.0 and 8.0.
-
Once neutralized, securely cap the waste container.
-
Label the container clearly with its contents (e.g., "Neutralized this compound waste, [Date]") and store it in the designated satellite accumulation area for chemical waste.
-
Arrange for pickup by your institution's EHS department.
III. Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound, from initial handling to final waste collection.
Essential Safety and Logistical Information for Handling AGN 192836
Disclaimer: The following guidance is based on established best practices for handling potent, hazardous chemical compounds in a laboratory setting. As no specific public data is available for "AGN 192836," these recommendations should be considered a baseline. A thorough risk assessment, including a review of any available internal safety data sheets (SDS) or other proprietary documentation, is mandatory before handling this substance.
This document provides essential procedural guidance for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure and ensure personnel safety. Based on the assumption that this compound is a potent compound, the following levels of PPE are recommended.
Table 1: Personal Protective Equipment (PPE) for this compound
| Operation | Required PPE | Specifications & Best Practices |
| Low-Concentration Solutions & Non-Aerosol Generating Activities | - Disposable Gown/Lab Coat- Double Nitrile Gloves- Safety Glasses with Side Shields- Shoe Covers | - Gowns should be fluid-resistant.- Change gloves immediately upon contamination. |
| Handling of Powders & Aerosol-Generating Procedures | - "Bunny Suit" Coveralls- Double Nitrile Gloves- Chemical Splash Goggles- Powered Air-Purifying Respirator (PAPR)- Shoe Covers | - Coveralls provide head-to-toe protection.[1]- A PAPR is recommended for handling potent compounds to provide a higher level of respiratory protection.[2][3]- Ensure proper fit testing for all respiratory protection. |
| Large-Scale Operations & High-Concentration Work | - Totally Encapsulated Chemical and Vapor-Protective Suit- Inner and Outer Chemical-Resistant Gloves- Positive Pressure, Full Face-Piece Self-Contained Breathing Apparatus (SCBA) | - This level of protection is for scenarios with the highest potential for exposure. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, step-by-step protocol is essential for minimizing risk during the handling of this compound.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Table 2: Disposal Procedures for this compound Waste
| Waste Type | Container | Labeling | Disposal Protocol |
| Solid Waste (contaminated gloves, gowns, etc.) | Lined, puncture-resistant, leak-proof container | "Hazardous Waste" with the full chemical name | Place in a designated satellite accumulation area.[4] |
| Liquid Waste (solvents, reaction mixtures) | Compatible, sealed, and vented container | "Hazardous Waste" with the full chemical name and approximate concentrations of components | Do not mix incompatible waste streams. Store in secondary containment.[5] |
| Sharps (needles, contaminated glassware) | Puncture-proof sharps container | "Hazardous Waste - Sharps" | Dispose of in designated sharps containers. |
| Empty Containers | Original container | Deface original label | Triple-rinse with a suitable solvent, collect the rinsate as hazardous waste, and then the container may be disposed of as regular trash.[5][6] |
All hazardous waste must be managed in accordance with federal, state, and local regulations.[4]
Emergency Protocols
Immediate and appropriate action is required in the event of an emergency involving this compound.
Emergency Response Workflow
Caption: Immediate actions for spills or personnel exposure.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[7][8]
-
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
References
- 1. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 2. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 3. aiha.org [aiha.org]
- 4. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 5. vumc.org [vumc.org]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 8. utsc.utoronto.ca [utsc.utoronto.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
